Product packaging for Dexibuprofen lysine anhydrous(Cat. No.:CAS No. 113403-10-4)

Dexibuprofen lysine anhydrous

Cat. No.: B017029
CAS No.: 113403-10-4
M. Wt: 352.5 g/mol
InChI Key: IHHXIUAEPKVVII-PTKYJSHISA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Dexibuprofen Lysine Anhydrous is a high-purity salt formed by the pharmacologically active S-(+)-enantiomer of ibuprofen with the amino acid L-lysine in a 1:1 molar ratio. This compound is specifically designed for research applications where enhanced aqueous solubility is required. The lysine salt form significantly improves the dissolution properties compared to the parent carboxylic acid, facilitating more efficient in vitro and in vivo experimental workflows. Key Research Applications and Value: Enhanced Solubility for Formulation Research: The lysine salt offers superior aqueous solubility, making it a valuable candidate for developing novel pharmaceutical formulations, including oral solutions, fast-dissolving tablets, and other delivery systems aimed at improving bioavailability. Mechanistic Studies of Enantioselective Action: Dexibuprofen, the S-(+) enantiomer, is the potent form responsible for most of the anti-inflammatory and analgesic activity of racemic ibuprofen. It provides a cleaner pharmacological tool for studying COX enzyme inhibition without the confounding variable of the less active R-(-) enantiomer. Prodrug and Advanced Delivery Systems: As a well-absorbed salt, it serves as a model compound in the research and development of prodrugs and nano-formulations for targeted ocular, dermal, and oral drug delivery. Mechanism of Action: Dexibuprofen is a non-steroidal anti-inflammatory drug (NSAID) that exerts its primary effect by non-selectively, and reversibly, inhibiting the cyclooxygenase (COX) enzymes, COX-1 and COX-2. It demonstrates a higher potency and selectivity for COX-2. By inhibiting these enzymes, it suppresses the synthesis of prostaglandins, which are key mediators of inflammation, pain, and fever. This product is intended for research purposes only and is not for human consumption, diagnostic use, or any therapeutic application.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H32N2O4 B017029 Dexibuprofen lysine anhydrous CAS No. 113403-10-4

Properties

IUPAC Name

(2S)-2,6-diaminohexanoic acid;(2S)-2-[4-(2-methylpropyl)phenyl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18O2.C6H14N2O2/c1-9(2)8-11-4-6-12(7-5-11)10(3)13(14)15;7-4-2-1-3-5(8)6(9)10/h4-7,9-10H,8H2,1-3H3,(H,14,15);5H,1-4,7-8H2,(H,9,10)/t10-;5-/m00/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHHXIUAEPKVVII-PTKYJSHISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1=CC=C(C=C1)C(C)C(=O)O.C(CCN)CC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C1=CC=C(C=C1)CC(C)C)C(=O)O.C(CCN)C[C@@H](C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H32N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70150405
Record name Dexibuprofen lysine anhydrous
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70150405
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

352.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

113403-10-4
Record name Dexibuprofen lysine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=113403-10-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Dexibuprofen lysine anhydrous
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0113403104
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dexibuprofen lysine anhydrous
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70150405
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DEXIBUPROFEN LYSINE ANHYDROUS
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B5VWM9PYNC
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Molecular and Chemical Aspects of Dexibuprofen Lysine Anhydrous in Research

Stereochemical Purity and Enantioselective Analysis

The therapeutic efficacy of dexibuprofen is intrinsically linked to its stereochemical purity. Since the S-(+)-enantiomer is responsible for the desired pharmacological effect, rigorous analytical methods are required to separate and quantify it from its less active R-(-)-counterpart chiralpedia.com.

Chromatographic Methods for Enantiomeric Separation and Quantification

High-Performance Liquid Chromatography (HPLC) is the most prevalent technique for the enantiomeric resolution of ibuprofen (B1674241) and its derivatives nih.govresearchgate.net. The direct separation of enantiomers is typically achieved using chiral stationary phases (CSPs) researchgate.net.

Various HPLC methods have been developed and validated for the specific quantification of dexibuprofen. One method utilizes an ovomucoid chiral stationary phase (Ultron ES-OVM) with a mobile phase of potassium phosphate dibasic, methanol, and ethanol nih.govsemanticscholar.org. Another approach employs a CHIRALCEL® OJ-3R column with a mobile phase of formic acid in a water-methanol mixture, coupled with tandem mass spectrometry (LC-MS/MS) for detection nih.gov. These methods are validated for specificity, precision, and accuracy, ensuring they can reliably determine the enantiomeric purity of dexibuprofen in bulk drug substances and pharmaceutical forms nih.govsemanticscholar.orgnih.gov.

Below is a summary of selected chromatographic methods used for the enantioselective analysis of dexibuprofen.

MethodChiral Stationary Phase (CSP)Mobile PhaseDetectionApplication
HPLC-DADUltron ES-OVM (ovomucoid)0.025 M Potassium Phosphate Dibasic (pH 4.5)-Methanol-Ethanol (85:10:5 v/v/v)Diode Array Detector (DAD)Quantitation of dexibuprofen in tablet formulations nih.govsemanticscholar.org
LC-MS/MSCHIRALCEL® OJ-3R (cellulose derivative)0.008% Formic Acid in Water-MethanolTriple-Quadrupole Mass SpectrometerEnantioselective determination in biological plasma nih.gov
HPLC-UVChiralcel OJ-H (cellulose tris(4-methylbenzoate))n-Hexane-2-Propanol-Trifluoroacetic Acid (98:2:0.1, v/v/v)UV Detector (254 nm)Quantification of enantiomeric composition oup.com
HPLC-MSChiralcel OJ-RAcetonitrile-Water (35/65)Mass SpectrometrySeparation of enantiomers from tablets asianpubs.org

Spectroscopic Techniques in Stereochemical Characterization

While chromatography is the primary tool for enantiomeric quantification, spectroscopic techniques play a vital role in the characterization of the solid-state form of dexibuprofen lysine (B10760008) anhydrous. Techniques such as Powder X-ray Diffraction (PXRD) and Differential Scanning Calorimetry (DSC) are used to confirm the crystalline nature of the compound nih.govnih.govdovepress.com.

Infrared (IR) spectroscopy can be used to analyze molecular structure and interactions. For instance, studies on drug-amino acid complexes use IR spectroscopy to investigate the interactions between the drug's functional groups and the amino acid counterion kcl.ac.uk. Diffuse Reflectance Infrared Fourier Transform (DRIFT) spectroscopy has been specifically noted as a method for determining the enantiomeric composition of ibuprofen in the solid state dntb.gov.ua.

Implications of Enantiomeric Purity on Pharmacological Profile

The use of the pure S-(+)-enantiomer, dexibuprofen, offers distinct pharmacological advantages over the racemic mixture of ibuprofen nih.gov. The primary benefit is increased potency; dexibuprofen is approximately twice as potent as racemic ibuprofen on a milligram-for-milligram basis because it contains only the active enantiomer dexibuprofen.com. The R-(-)-enantiomer is largely inactive but undergoes a unidirectional metabolic conversion in the body to the active S-(+)-form chiralpedia.com. This conversion process can vary between individuals, leading to a more variable pharmacokinetic profile for racemic ibuprofen compared to the higher predictability of pure dexibuprofen dexibuprofen.com.

CharacteristicDexibuprofen (S-(+)-Ibuprofen)Racemic Ibuprofen (RS-Ibuprofen)
Composition Pure S-(+) enantiomer dexibuprofen.com50:50 mixture of S-(+) and R-(-) enantiomers dexibuprofen.com
Pharmacological Activity The primary active form, inhibiting COX-1 and COX-2 enzymes dexibuprofen.comchiralpedia.comOnly the S-(+) component is significantly active chiralpedia.com
Relative Potency Approximately twice as high per milligram dexibuprofen.comStandard reference
Metabolic Inversion Not required dexibuprofen.comR-(-) enantiomer undergoes in-vivo conversion to the S-(+) form dexibuprofen.comchiralpedia.com
Pharmacokinetic Profile Higher predictability dexibuprofen.comMore variable due to inter-individual differences in chiral inversion dexibuprofen.com
Potential Advantages Greater clinical efficacy, potentially lower toxicity and side effects nih.govWell-established, but with higher metabolic load dexibuprofen.com

Salt Formation Chemistry and Anhydrous State Characterization

The formation of a salt with the amino acid L-lysine is a deliberate strategy to enhance the physicochemical properties of dexibuprofen, particularly its solubility. Maintaining the anhydrous state of this salt is critical for its stability and performance.

Crystallization Processes and Anhydrous Form Control

The production of dexibuprofen lysine often involves diastereomeric salt crystallization. In this process, racemic ibuprofen is reacted with a single enantiomer of a resolving agent, such as (S)-lysine google.comgoogle.com. This reaction creates two diastereomeric salts: (S)-ibuprofen-(S)-lysine and (R)-ibuprofen-(S)-lysine. These diastereomers have different physical properties, including solubility, which allows them to be separated by crystallization researchgate.net.

Control over the hydration state (anhydrous vs. hydrated) is achieved by carefully managing the solvent system during crystallization. For ibuprofen lysine, the concentration of water in an ethanol/water solvent mixture is a critical factor google.com. The anhydrous form of the (S,S) salt is obtained when crystallization occurs from a solution with a low water concentration (e.g., less than 5% v/v water in ethanol) google.com. At higher water concentrations, the salt crystallizes as a monohydrate google.com. This precise control of the crystallization environment is essential for producing the desired dexibuprofen lysine anhydrous solid form.

Impact of Lysine Counterion on Solid-State Properties

The use of L-lysine as a counterion significantly modifies the solid-state properties of dexibuprofen, primarily by improving its aqueous solubility and dissolution rate researchgate.netinnovareacademics.in. Ibuprofen is a poorly water-soluble drug, which can limit its absorption innovareacademics.innih.gov. Salt formation with a basic amino acid like lysine increases the pH of the local environment and promotes the ionization of the acidic drug, leading to a substantial increase in solubility researchgate.net. Studies have shown that lysine can increase the solubility of ibuprofen by over 200-fold researchgate.net.

The anhydrous nature of the salt is also a key property. L-lysine itself has a strong tendency to hydrate (B1144303), forming hemihydrate and monohydrate phases under ambient conditions ucl.ac.ukresearchgate.net. Therefore, producing and maintaining the anhydrous form of dexibuprofen lysine requires controlled manufacturing and storage conditions to prevent moisture uptake, which could alter the solid-state form and its associated properties. The stability of the anhydrous salt is crucial for ensuring consistent product quality and performance.

PropertyDexibuprofen (Free Acid)This compound (Salt)Rationale for Improvement
Aqueous Solubility Poor, pH-dependent nih.govinnovareacademics.inSignificantly enhanced researchgate.netinnovareacademics.inSalt formation with the basic amino acid lysine increases ionization and interaction with water researchgate.net.
Dissolution Rate Limited by low solubilityImprovedFaster dissolution is a direct consequence of higher solubility nih.gov.
Stability Crystalline solidAnhydrous crystalline solid; requires protection from moisture ucl.ac.ukresearchgate.netThe lysine counterion can improve stability, but the anhydrous form is susceptible to hydration ucl.ac.ukresearchgate.net.
Hygroscopicity LowPotentially higher due to the hygroscopic nature of lysine ucl.ac.ukresearchgate.netL-lysine has a strong propensity to absorb water, necessitating control over humidity during storage ucl.ac.ukresearchgate.net.

Polymorphism and Amorphous Forms Research

The solid-state properties of an active pharmaceutical ingredient (API) are critical as they can influence its stability, solubility, and bioavailability. For this compound, research into its solid-state forms, including polymorphs and amorphous states, is a key area of investigation. Polymorphism is the ability of a solid material to exist in two or more crystalline forms that have different arrangements and/or conformations of the molecules in the crystal lattice.

Research in this area often begins with screening for different polymorphic forms by crystallization from various solvents and under different conditions, such as temperature and pressure. Techniques like powder X-ray diffraction (PXRD), differential scanning calorimetry (DSC), and thermogravimetric analysis (TGA) are fundamental in identifying and characterizing these different solid-state forms. For instance, a study on a related compound, ketoprofen-l-lysine, successfully identified and characterized new polymorphic forms, highlighting the potential for such phenomena in lysine salts of profens. While specific studies on the polymorphism of this compound are not widely published, the methodologies from analogous compounds provide a clear research pathway.

The preparation and characterization of amorphous forms of this compound is another significant research avenue. Amorphous forms lack a long-range ordered molecular structure and often exhibit enhanced solubility and dissolution rates compared to their crystalline counterparts. The formation of co-amorphous systems, where the API is amorphized with another small molecule (a co-former), is a common strategy. Research has shown that amino acids like lysine can be effective co-formers. For example, co-amorphous mixtures of indomethacin with lysine have been successfully prepared by methods such as spray-drying nih.gov. These studies demonstrate the feasibility of creating a stable amorphous form of dexibuprofen lysine. The characterization of such amorphous systems would involve techniques like DSC to determine the glass transition temperature (Tg), which is a measure of the physical stability of the amorphous solid.

Table 1: Solid-State Characterization Techniques in Polymorphism and Amorphous Form Research

TechniqueInformation ProvidedRelevance to this compound Research
Powder X-ray Diffraction (PXRD) Provides a unique diffraction pattern for each crystalline form, allowing for identification and differentiation of polymorphs. A halo pattern indicates an amorphous solid.Essential for identifying different crystalline forms and confirming the amorphous nature of prepared samples.
Differential Scanning Calorimetry (DSC) Measures the heat flow associated with thermal transitions, such as melting points of crystalline forms and the glass transition temperature (Tg) of amorphous forms.Crucial for determining the melting points of any polymorphs and the Tg of the amorphous form, which is an indicator of its stability.
Thermogravimetric Analysis (TGA) Measures changes in mass as a function of temperature, useful for identifying solvates and hydrates.Important for confirming the "anhydrous" nature of the compound and studying its thermal stability.
Fourier-Transform Infrared (FTIR) Spectroscopy Provides information on the molecular interactions and can detect differences in hydrogen bonding between different solid-state forms.Useful for understanding the intermolecular interactions that differentiate polymorphs and characterize the amorphous state.
Solid-State Nuclear Magnetic Resonance (ssNMR) Provides detailed information about the local molecular environment in the solid state and can distinguish between different polymorphs.A powerful tool for the structural characterization of different solid-state forms.

Degradation Pathways and Stability Research

Ensuring the stability of a drug substance is a critical aspect of pharmaceutical development. Research into the degradation pathways and stability of this compound involves subjecting the compound to various stress conditions to understand its intrinsic stability and to identify potential degradation products.

Forced Degradation Studies and Identification of Degradants

Forced degradation, or stress testing, is a process where the drug substance is exposed to conditions more severe than accelerated stability testing. This is done to accelerate the degradation process and generate degradation products in a shorter time frame. The typical stress conditions employed in research include acid and base hydrolysis, oxidation, photolysis, and thermal stress.

Studies on dexibuprofen have shown that it is a relatively stable molecule. For instance, in one study, dexibuprofen in a nanocream formulation was found to be stable against alkali, acid, oxidation, UV light, and heat nih.gov. Another study on dexibuprofen in bulk and dosage form also performed forced degradation studies and noted good stability researchgate.net. While these studies focus on dexibuprofen, they provide a strong indication of the expected stability of the dexibuprofen moiety in the lysine salt form.

The identification of degradants is a crucial part of these studies. Modern analytical techniques, particularly liquid chromatography-mass spectrometry (LC-MS), are powerful tools for separating and identifying these degradation products. High-resolution mass spectrometry (HRMS) can provide accurate mass measurements, which aids in the elucidation of the chemical structures of the degradants. While specific degradation products for this compound are not extensively detailed in publicly available literature, research on ibuprofen has identified several oxidative and thermal degradation products. This information can serve as a guide for what to expect in studies on this compound.

Table 2: Typical Stress Conditions for Forced Degradation Studies

Stress ConditionTypical Reagents/ConditionsPotential Degradation Pathway
Acid Hydrolysis 0.1 M HCl, heatHydrolysis of the amide bond in the lysine moiety or other acid-labile groups.
Base Hydrolysis 0.1 M NaOH, heatHydrolysis of the amide bond in the lysine moiety. Dexibuprofen has shown some degradation in basic medium researchgate.net.
Oxidation 3-30% H₂O₂, heatOxidation of the dexibuprofen molecule.
Thermal Degradation Dry heat (e.g., 60-80 °C)Thermally induced degradation.
Photodegradation Exposure to UV and visible light (ICH Q1B guidelines)Photolytic cleavage or rearrangement.

Stability-Indicating Analytical Methodologies Development

A stability-indicating analytical method is a validated quantitative analytical procedure that can detect changes in the properties of the drug substance and drug product with time. The development of such methods is essential for the accurate determination of the drug's shelf life.

For this compound, research in this area focuses on developing and validating methods, typically high-performance liquid chromatography (HPLC), that can separate the parent drug from its degradation products and any process-related impurities. The development of a stability-indicating RP-HPLC method for dexibuprofen has been reported, demonstrating good separation and validation parameters according to ICH guidelines nih.govscholarsresearchlibrary.com. These methods are designed to be specific, accurate, precise, linear, and robust.

The validation of a stability-indicating method involves demonstrating its specificity by showing that the analyte peak is resolved from all potential impurities and degradation products. This is often achieved by analyzing samples from forced degradation studies. The method's ability to quantify the drug substance in the presence of its degradants without interference is a key requirement. The development of such methods for this compound would follow similar principles, ensuring that the method is suitable for routine quality control and stability testing of the drug substance.

Table 3: Key Validation Parameters for a Stability-Indicating HPLC Method

Validation ParameterDescription
Specificity The ability to assess unequivocally the analyte in the presence of components which may be expected to be present, such as impurities, degradants, and matrix components.
Linearity The ability to obtain test results which are directly proportional to the concentration of the analyte in the sample within a given range.
Range The interval between the upper and lower concentration of analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.
Accuracy The closeness of test results obtained by the method to the true value.
Precision The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.
Robustness A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.

Pharmacological Foundations: Mechanisms of Action and Molecular Interactions

Cyclooxygenase Isozyme Selectivity and Inhibition Kinetics

The primary mechanism of action for dexibuprofen involves the inhibition of cyclooxygenase (COX) enzymes. These enzymes are responsible for converting arachidonic acid into prostaglandin (B15479496) H2, a precursor for various prostaglandins (B1171923) and thromboxanes. wikipedia.orgderangedphysiology.com Dexibuprofen is a non-selective inhibitor, meaning it targets both major isoforms of the COX enzyme: COX-1 and COX-2. nih.govncats.io

Dexibuprofen inhibits both COX-1, a constitutive enzyme involved in homeostatic functions like gastric protection and platelet aggregation, and COX-2, an inducible enzyme that is upregulated at sites of inflammation. patsnap.comderangedphysiology.com The anti-inflammatory and analgesic effects are primarily attributed to the inhibition of COX-2, while the inhibition of COX-1 is associated with potential gastrointestinal side effects. patsnap.comacs.org

Studies have shown that the S-(+)-ibuprofen enantiomer (dexibuprofen) exhibits significantly higher activity in inhibiting prostaglandins compared to the R-(-) enantiomer. nih.gov The inhibitory potency of a compound is often measured by its half-maximal inhibitory concentration (IC50), which indicates the concentration of the drug required to inhibit 50% of the enzyme's activity.

Inhibitory Potency (IC50) of Dexibuprofen

EnzymeIC50 ValueReference
Cyclooxygenase-1 (COX-1)98.65 nM ncats.io
Cyclooxygenase-2 (COX-2)730.0 nM ncats.io

Note: Lower IC50 values indicate greater potency.

Research into the kinetics of NSAID-COX interactions reveals that ibuprofen (B1674241) and its enantiomers act as competitive, rapidly reversible inhibitors. acs.orgnih.gov This means that dexibuprofen competes with the natural substrate, arachidonic acid, for binding to the active site of the COX enzymes. nih.gov

Molecular docking and simulation studies have been employed to visualize and understand these interactions at an atomic level. researchgate.netmdpi.com These studies show that the carboxylate group of ibuprofen forms crucial interactions with key amino acid residues, such as Arginine-120 and Tyrosine-355, within the active site channel of the COX enzyme. acs.org This binding physically obstructs arachidonic acid from entering the catalytic site, thereby preventing the synthesis of prostaglandins. The binding is characterized as a single-step, reversible kinetic mechanism, which contrasts with the more complex, time-dependent, or irreversible inhibition seen with other NSAIDs like aspirin. acs.orgwikipedia.org

By inhibiting COX-1 and COX-2, dexibuprofen effectively blocks the first committed step in the arachidonic acid cascade. wikipedia.org This leads to a significant reduction in the production of various prostanoids:

Prostaglandins (e.g., PGE2, PGI2): These lipid compounds are central to the inflammatory response, causing vasodilation, increased vascular permeability, and sensitization of nociceptors (pain receptors). They also play a role in mediating fever by acting on the hypothalamus. patsnap.comwikipedia.org Inhibition of their synthesis alleviates inflammation, pain, and fever. nih.gov

Thromboxane (B8750289) (TXA2): Primarily synthesized in platelets via the COX-1 pathway, thromboxane A2 is a potent promoter of platelet aggregation and vasoconstriction. wikipedia.orgahajournals.org Inhibition of TXA2 synthesis contributes to the anti-platelet effect observed with non-selective NSAIDs.

Studies have confirmed that ibuprofen inhibits platelet thromboxane A2 and endothelial prostacyclin (PGI2) synthesis to a similar degree. nih.gov This non-preferential inhibition underscores its classification as a non-selective COX inhibitor. nih.gov

Role of Lysine (B10760008) Moiety in Molecular Functionality

The formulation of dexibuprofen as a lysine salt is a pharmaceutical strategy aimed at improving the drug's biopharmaceutical properties, particularly its solubility and dissolution rate, which are known limitations of ibuprofen and its enantiomers. ncats.ionih.gov

Dexibuprofen itself is classified as a Biopharmaceutical Classification System (BCS) Class II drug, characterized by high permeability but low aqueous solubility. nih.gov This poor solubility can be a rate-limiting step for its absorption in the gastrointestinal tract.

The addition of the amino acid lysine creates a salt, dexibuprofen lysine, which is significantly more water-soluble than the free acid form of the drug. wikipedia.orgpatsnap.com This enhancement is based on the following mechanisms:

Salt Formation: As a weak acid, dexibuprofen's solubility in the acidic environment of the stomach is minimal. mdpi.com Forming a salt with a basic amino acid like lysine increases the polarity and ionic character of the compound, thereby increasing its affinity for aqueous environments. patsnap.com

pH Modification of Diffusion Layer: When the salt dissolves, the lysine moiety can increase the pH of the microenvironment, or diffusion layer, immediately surrounding the drug particle. mdpi.com This localized increase in pH further promotes the ionization and dissolution of the acidic dexibuprofen molecule.

This improved solubility leads to a faster dissolution rate, allowing the drug to be absorbed more rapidly into the bloodstream. patsnap.com Studies on similar NSAID-lysine salts, such as ketoprofen (B1673614) lysine salt, have shown that the peak plasma concentration is achieved much more quickly compared to the acid form. mdpi.com

The primary role of the lysine moiety in the dexibuprofen lysine compound is to act as a pharmaceutical excipient that improves the drug's solubility and absorption profile. patsnap.comresearchgate.net While lysine is an essential amino acid with its own biological roles, there is limited evidence to suggest it has synergistic or independent anti-inflammatory or analgesic activity when combined with dexibuprofen.

However, research on other NSAID-lysine combinations has explored secondary benefits. For instance, some studies suggest that lysine salts of NSAIDs may offer a degree of gastric protection compared to their acidic counterparts. mdpi.com This could be due to the faster absorption, which reduces the direct contact time of the acidic drug with the gastric mucosa, or potentially due to lysine's own properties. mdpi.com Studies with ketoprofen-lysine mixtures showed significantly fewer gastric ulcers than ketoprofen alone. mdpi.com It is plausible that similar gastro-protective benefits could be associated with dexibuprofen lysine, though specific research is required.

Interactions with Biological Membranes and Transport Systems

The transit of pharmacologically active molecules across biological membranes is a critical determinant of their bioavailability and site of action. For Dexibuprofen lysine anhydrous, this process is governed by its physicochemical properties and its interaction with various membrane transport proteins. The lysine salt of dexibuprofen enhances its aqueous solubility compared to the free acid form, a factor that can significantly influence its absorption and transport characteristics. wikipedia.orggoogle.com

The passage of a compound across a biological barrier is dependent on the molecule's properties, the formulation, and the concentration gradient. mdpi.com Membrane transport can occur through passive diffusion or via carrier-mediated transport involving proteins such as Solute Carrier (SLC) and ATP-binding cassette (ABC) transporters. mdpi.comnih.gov Research on non-steroidal anti-inflammatory drugs (NSAIDs) has confirmed the involvement of transporter proteins in their movement across cellular barriers. mdpi.com For instance, studies using in vitro models of the oral mucosa have demonstrated that NSAID transport is not solely a passive process but involves these transporter proteins. mdpi.com

The SLC transporter superfamily is primarily responsible for the influx of a wide array of substrates, including amino acids, glucose, and drugs. nih.gov Conversely, ABC transporters, such as P-glycoprotein (P-gp), are typically involved in the active efflux of compounds from cells, a mechanism that can affect drug distribution and concentration at the target site. mdpi.comnih.gov While direct studies on this compound are limited, the transport of the parent compound, ibuprofen, is known to be influenced by these systems. Furthermore, prostaglandins, whose synthesis is the primary target of dexibuprofen, are themselves transported across cell membranes by a specific prostaglandin transporter (PGT), a member of the SLC family. nih.gov

Transporter FamilyGeneral FunctionPotential Role in Dexibuprofen Lysine Transport
Solute Carrier (SLC) TransportersFacilitate the influx of ions and small molecules across membranes. nih.govMay mediate the uptake of dexibuprofen into cells, contributing to its absorption and distribution.
ATP-Binding Cassette (ABC) TransportersMediate the active efflux of substrates from cells, often against a concentration gradient. nih.govCould be involved in limiting the intracellular accumulation and distribution of dexibuprofen into certain tissues.
Prostaglandin Transporter (PGT/SLCO2A1)Mediates the transport of prostaglandins into cells for metabolism. nih.govWhile not directly transporting dexibuprofen, its function is relevant to the overall pharmacodynamic environment influenced by the drug.

Cellular and Subcellular Pharmacodynamics

Beyond its well-established role as a cyclooxygenase (COX) inhibitor, dexibuprofen exerts its pharmacological effects through a variety of other cellular and subcellular mechanisms. These actions contribute to its anti-inflammatory profile and involve the modulation of key signaling pathways, metabolic processes, and receptor systems.

While the inhibition of prostaglandin synthesis via COX-1 and COX-2 is the principal mechanism of dexibuprofen, its anti-inflammatory effects also stem from the modulation of other significant inflammatory pathways. ncats.ionih.gov One of the most notable COX-independent mechanisms is the suppression of the nuclear factor-kappa B (NF-κB) signaling pathway. nih.govnih.gov NF-κB is a critical transcription factor that orchestrates the expression of numerous pro-inflammatory genes, including those for cytokines, chemokines, and adhesion molecules. nih.gov Studies have shown that some NSAIDs, including ibuprofen, can inhibit the activation of NF-κB induced by inflammatory stimuli like tumor necrosis factor (TNF). nih.gov This inhibition prevents the degradation of the inhibitor of κBα (IκBα), thereby sequestering NF-κB in the cytoplasm and blocking the transcription of its target genes. nih.gov

Furthermore, NSAIDs can modulate the immune response by reducing the production of pro-inflammatory cytokines. nih.gov Treatment with ibuprofen has been shown to reduce the production of key cytokines involved in the inflammatory cascade. nih.gov This effect on cytokine signaling represents a crucial aspect of its anti-inflammatory action that is not directly linked to the inhibition of prostaglandin synthesis. aimspress.com

Signaling Pathway/MediatorRole in InflammationReported Effect of Ibuprofen/Dexibuprofen
Nuclear Factor-kappa B (NF-κB)Master regulator of gene transcription for pro-inflammatory proteins. nih.govInhibits activation, suppressing the expression of inflammatory genes. nih.gov
Tumor Necrosis Factor-alpha (TNF-α)A key pro-inflammatory cytokine that activates NF-κB. nih.govProduction can be reduced, dampening the inflammatory response. nih.gov
Interleukins (e.g., IL-1, IL-6)A family of cytokines that mediate communication between immune cells and promote inflammation. aimspress.comresearchgate.netProduction may be lowered, contributing to a less pro-inflammatory environment. aimspress.com

The influence of dexibuprofen extends to the regulation of gene expression and cellular metabolism, largely through its interaction with transcription factors. The suppression of the NF-κB pathway directly impacts the genetic transcription of NF-κB-regulated proteins, such as cyclooxygenase-2 (COX-2) itself and cyclin D1, a protein involved in cell cycle progression. nih.gov

A significant mechanism for these effects involves the Peroxisome Proliferator-Activated Receptors (PPARs), which are nuclear receptors that play pivotal roles in the regulation of lipid metabolism and inflammation. wisdomlib.orgresearchgate.net Several NSAIDs, including ibuprofen, have been identified as ligands for PPARs, particularly PPAR-gamma (PPARγ). wisdomlib.orgnih.gov Upon binding, these ligands can modulate the transcriptional activity of PPARs, influencing the expression of a host of genes. For example, the activation of PPARγ by ibuprofen has been shown to be involved in reducing the activation of microglia in the central nervous system. wisdomlib.org This interaction provides a direct link between the drug and the transcriptional regulation of genes central to both metabolic and inflammatory pathways. mdpi.com

Additionally, the lysine component of the compound is noteworthy. Lysine is a fundamental amino acid, and its metabolism is intricately linked with cellular energy states. Post-translational modifications of histone proteins, such as acylation at lysine residues, are crucial epigenetic mechanisms that couple cellular metabolism to gene expression. researchgate.netnih.gov While a direct link between dexibuprofen lysine and histone modification has not been established, the presence of lysine highlights the interplay between metabolic precursors and the regulation of genetic transcription.

Gene/ProteinFunctionModulation by Ibuprofen/Dexibuprofen
Cyclooxygenase-2 (COX-2)Enzyme for prostaglandin synthesis; inducible during inflammation. nih.govExpression is suppressed via NF-κB inhibition. nih.gov
Cyclin D1Protein involved in regulating cell cycle progression.Expression is suppressed via NF-κB inhibition. nih.gov
IκBαInhibitory protein of NF-κB. mdpi.comGene expression can be modulated via PPARα interference with NF-κB activity. mdpi.com

This compound modulates cellular responses through its interaction with several receptor types, both directly and indirectly.

Peroxisome Proliferator-Activated Receptors (PPARs): As mentioned, ibuprofen can bind to and activate PPARs, which are ligand-activated transcription factors belonging to the nuclear receptor superfamily. wisdomlib.orgnih.gov By acting as a PPARγ agonist, ibuprofen can initiate a signaling cascade that alters gene expression, typically leading to anti-inflammatory outcomes. wisdomlib.orgresearchgate.net This represents a direct modulation of a receptor-mediated transcriptional response.

Prostaglandin Receptors: While dexibuprofen does not bind directly to prostaglandin receptors, it profoundly modulates their responses by inhibiting the synthesis of their endogenous ligands, the prostaglandins. wikipedia.orgnih.gov Prostaglandins exert their diverse physiological and pathological effects by binding to a family of nine distinct G-protein coupled receptors (GPCRs). nih.gov By drastically reducing the levels of prostaglandins, dexibuprofen effectively attenuates the signaling through these receptors, thereby mitigating inflammatory responses such as vasodilation, edema, and pain sensitization. nih.gov

N-methyl-D-aspartate (NMDA) Receptors: An intriguing aspect of dexibuprofen lysine is the potential pharmacological contribution of the lysine moiety itself. L-lysine has been investigated for its own analgesic properties, which are proposed to arise from its ability to act as an antagonist at NMDA receptors. nih.gov The NMDA receptor is critical in the central nervous system for synaptic plasticity and the sensitization of pain pathways. By inhibiting NMDA receptors, lysine may interfere with the induction and maintenance of central sensitization, a key component of chronic pain states. nih.gov

ReceptorReceptor TypeMechanism of Modulation by Dexibuprofen Lysine
Peroxisome Proliferator-Activated Receptor gamma (PPARγ)Nuclear ReceptorDirect binding and activation by the dexibuprofen moiety, altering gene transcription. wisdomlib.orgnih.gov
Prostaglandin Receptors (e.g., EP, DP, FP)G-Protein Coupled Receptor (GPCR)Indirect modulation by depleting their endogenous ligands (prostaglandins). nih.gov
N-methyl-D-aspartate (NMDA) ReceptorLigand-gated Ion ChannelPotential direct inhibition by the L-lysine moiety, contributing to analgesia. nih.gov

Pharmacokinetic Profile and Biopharmaceutical Research

Absorption Mechanisms and Bioavailability Enhancement

The formulation of dexibuprofen as a lysine (B10760008) salt significantly alters its absorption profile compared to its acid form, primarily by enhancing its solubility and dissolution rate in the gastrointestinal tract.

Dexibuprofen, as the S-(+)-ibuprofen enantiomer, is the pharmacologically active form of ibuprofen (B1674241). nih.gov However, ibuprofen acid has poor solubility in the acidic environment of the stomach, which can lead to a slower onset of action. nih.gov The formulation of dexibuprofen with the amino acid lysine to create dexibuprofen lysine anhydrous results in a compound with greater water solubility. This enhanced solubility facilitates a more rapid dissolution of the compound in the stomach. nih.gov

Once ingested, dexibuprofen lysine dissociates into dexibuprofen and lysine. The increased dissolution rate allows for the active moiety to be absorbed more quickly into the bloodstream, which is advantageous when a rapid onset of pain relief is required. nih.govbohrium.com The pharmacokinetic differences observed between the lysine salt and the acid form are largely attributed to this faster dissolution rate. nih.gov

Comparative studies have demonstrated the enhanced bioavailability characteristics of dexibuprofen and its lysine salt compared to racemic ibuprofen and the acid form of the drug.

When administered as an intravenous injection, a 0.2g dose of dexibuprofen showed significantly higher plasma concentrations than a 0.2g dose of racemic ibuprofen. The geometric mean ratios for key pharmacokinetic parameters indicated a more favorable profile for dexibuprofen. nih.gov Similarly, oral administration of ibuprofen lysine leads to a more rapid absorption and higher peak plasma concentrations compared to ibuprofen acid. nih.govnih.gov Studies have shown that ibuprofen lysinate results in peak plasma levels that are reached significantly earlier and are higher than those achieved with ibuprofen acid. nih.gov Furthermore, the absolute bioavailability of ibuprofen administered as a lysine salt has been reported to be 102.7%, which suggests complete absorption from the gastrointestinal tract. nih.govresearchgate.net

Table 1: Comparative Pharmacokinetic Parameters
Compound ComparisonParameterValue/ObservationSource
Dexibuprofen Injection (0.2g) vs. Racemic Ibuprofen Injection (0.2g)Cmax Ratio (Dexibuprofen/Ibuprofen)184.6% nih.gov
AUC(0-t) Ratio (Dexibuprofen/Ibuprofen)136.9% nih.gov
AUC(0-∞) Ratio (Dexibuprofen/Ibuprofen)134.4% nih.gov
Ibuprofen Lysinate vs. Ibuprofen Acid (Oral)TmaxSignificantly shorter for Lysinate nih.govnih.gov
CmaxSignificantly higher for Lysinate nih.gov
Absolute Bioavailability102.7% for Lysinate nih.govresearchgate.net

The absorption kinetics of dexibuprofen lysine can be influenced by physiological factors, most notably the presence of food. When administered under fasting conditions, the rapid absorption characteristics of the lysine salt are most pronounced. nih.gov However, the presence of food can delay the time to reach maximum plasma concentration (Tmax). nih.gov

Distribution Patterns and Tissue-Specific Uptake

Following absorption, dexibuprofen is distributed throughout the body, with its distribution pattern being heavily influenced by its high affinity for plasma proteins.

Dexibuprofen is extensively bound to plasma proteins, with studies on ibuprofen showing a binding rate of up to 99%. semanticscholar.orgsemanticscholar.org The primary binding protein for ibuprofen in the plasma is human serum albumin. semanticscholar.org This high degree of protein binding means that only a small fraction of the drug is unbound or "free" in the plasma at any given time. The unbound fraction of ibuprofen in normal plasma has been reported to be very low, ranging from approximately 0.0128 to 0.0155. semanticscholar.org

The extensive binding to plasma proteins limits the distribution of the drug primarily to the vascular space. The clinical significance of this is that only the free fraction is available for metabolism and elimination, and it is the unbound drug that is pharmacologically active. abidipharma.com Competitive displacement from binding sites by other drugs, such as salicylic acid, can potentially increase the free fraction of ibuprofen, which could alter its therapeutic effect and clearance. semanticscholar.org

Table 2: Plasma Protein Binding of Ibuprofen
ParameterValueSource
Extent of Protein BindingUp to 99% semanticscholar.orgsemanticscholar.org
Primary Binding ProteinHuman Serum Albumin semanticscholar.org
Unbound Fraction in Normal Plasma~0.0128 - 0.0155 semanticscholar.org
Association Constant (K)Average of 1.76 x 105 M-1 abidipharma.com

The volume of distribution (Vd) is a key pharmacokinetic parameter that describes the extent to which a drug is distributed in the body's tissues versus the plasma. Due to its high plasma protein binding, ibuprofen, and by extension dexibuprofen, has a relatively small volume of distribution.

Studies on ibuprofen lysine administered intravenously have noted a remarkable constancy in the volume of distribution across different doses. nih.gov Similarly, research on dexibuprofen administered in 200 mg and 400 mg oral doses found no relevant differences in the volume of distribution. nih.gov One study noted a gender difference in the volume of distribution for ibuprofen enantiomers, with the Vd/F being approximately twice as high in adult females compared to males. nih.gov Specific quantitative values for the volume of distribution of this compound in healthy adult populations are not consistently detailed in the available literature.

Investigation of Tissue Penetration and Accumulation

Dexibuprofen, the active moiety of this compound, is a lipophilic compound, a characteristic that facilitates its penetration into various tissues. Research into the transdermal delivery of ibuprofen provides insights into its ability to cross biological membranes. Studies evaluating drug-in-adhesive matrix type patches have explored the effect of chemical modifications, such as forming a lysine salt (Lys-IBU), on skin permeation and accumulation nih.gov. The primary barrier to skin penetration is the epidermis, which has both hydrophilic and hydrophobic domains nih.gov.

The salification of a drug can alter its physicochemical properties, which in turn influences its penetration capabilities. For instance, the lysine salt of ketoprofen (B1673614), another non-steroidal anti-inflammatory drug (NSAID), demonstrates high lipophilicity, allowing it to efficiently cross the blood-brain barrier mdpi.com. While specific studies on this compound brain penetration are limited, the inherent properties of dexibuprofen suggest it is distributed into various body compartments. Further research has shown that creating ion pairs of ibuprofen with amino acid alkyl esters can significantly increase its permeability through the skin, indicating that molecular structure plays a key role in tissue penetration nih.gov.

Metabolic Pathways and Enzyme Involvement

The biotransformation of dexibuprofen is a comprehensive process primarily occurring in the liver. The drug is almost completely metabolized before excretion, with very little unchanged drug being found in the urine nih.gov.

Identification and Characterization of Metabolites

The metabolism of dexibuprofen proceeds primarily through oxidation. The major metabolites identified are products of hydroxylation and carboxylation of the isobutyl side chain. These include:

2-hydroxyibuprofen

3-hydroxyibuprofen nih.gov

Carboxyibuprofen nih.govnih.gov

These metabolites are pharmacologically inactive nih.gov. Following their formation, these primary metabolites can be further conjugated with glucuronic acid before excretion nih.govnih.gov. Urinary analysis has shown that a significant portion of an administered dose is recovered as these major metabolites and their conjugates nih.govnih.gov.

Cytochrome P450 Isoform Contribution to Metabolism

The oxidative metabolism of dexibuprofen is catalyzed by the cytochrome P450 (CYP) superfamily of enzymes, which are central to the metabolism of a vast number of drugs nih.govresearchgate.netmdpi.comnih.gov. Specific research has identified the key isoforms responsible for the hydroxylation of the ibuprofen enantiomers in human liver microsomes nih.gov.

The primary enzymes involved are:

CYP2C9 : This isoform is a major contributor to the formation of both 2- and 3-hydroxyibuprofen from the S-ibuprofen (dexibuprofen) enantiomer nih.govresearchgate.net.

CYP2C8 : This enzyme also participates in the metabolism of ibuprofen, though CYP2C9 is generally considered the principal catalyst for the S-enantiomer's oxidation nih.govresearchgate.net.

Kinetic studies in human liver microsomes have characterized the formation of these metabolites from S-ibuprofen (dexibuprofen).

Table 1: Enzyme Kinetic Parameters for S-Ibuprofen (Dexibuprofen) Hydroxylation
Metabolite FormationVmax (pmol/min/mg)Km (µM)
S-2-hydroxyibuprofen566 ± 21338 ± 13
S-3-hydroxyibuprofen892 ± 63021 ± 6
Data derived from studies on human liver microsomes. Vmax represents the maximum rate of reaction, and Km (Michaelis constant) represents the substrate concentration at which the reaction rate is half of Vmax. nih.gov

Stereoselective Metabolism of Dexibuprofen

The metabolism of ibuprofen is highly stereoselective. Dexibuprofen, the S-enantiomer, is not only the pharmacologically active form but is also metabolized differently from its counterpart, R-ibuprofen nih.govresearchgate.netclinpgx.org.

A critical feature of ibuprofen's pharmacokinetics is the unidirectional metabolic inversion of the inactive R-enantiomer to the active S-enantiomer (dexibuprofen) nih.govchiralpedia.com. This conversion means that even when a racemic mixture of ibuprofen is administered, a significant portion of the R-form is transformed into the active dexibuprofen in the body nih.govchiralpedia.com.

Furthermore, the subsequent metabolic pathways, including oxidation and glucuronidation, show a preference for the S-enantiomer. Studies have quantified this preference by comparing the partial metabolic clearances of the two enantiomers.

Table 2: Enantioselectivity in Ibuprofen Metabolic Pathways
Metabolic PathwayEnantiomeric Ratio (S/R) in Partial Metabolic Clearance
Ibuprofen Glucuronide Formation7.1
2-hydroxyibuprofen Formation4.8
Carboxyibuprofen Formation3.4
The S/R ratio indicates a significant preference for the metabolism of S-ibuprofen (dexibuprofen) over R-ibuprofen for all major pathways. nih.gov

This enantioselectivity results in a greater oral clearance for S-ibuprofen compared to the R-enantiomer nih.gov.

Excretion Routes and Clearance Mechanisms

Renal Elimination Pathways and Kinetics

The primary route for the elimination of dexibuprofen and its metabolites from the body is through the kidneys researchgate.net. As noted, dexibuprofen is extensively metabolized, so renal excretion consists mainly of its inactive hydroxylated and carboxylated metabolites, both in their free form and as glucuronide conjugates nih.govnih.gov.

Studies have shown that approximately 60% to 70% of an administered dose of ibuprofen can be recovered in the urine within 24 hours as the parent drug and its metabolites researchgate.net. More detailed investigations have reported a urinary recovery of about 74% of the dose over 24 hours, primarily as 2-hydroxyibuprofen, carboxyibuprofen, and their respective conjugates nih.gov. The efficient metabolic conversion and subsequent renal clearance prevent significant accumulation of the active drug with standard dosing regimens.

Biliary Excretion and Enterohepatic Recirculation Research

In preclinical studies, the extent of biliary excretion of ibuprofen has been shown to be species-dependent. For instance, research in rats has demonstrated a significant elimination of ibuprofen and its metabolites via the bile. One study reported that within 24 hours, approximately 48% to 59% of an intravenous dose of ibuprofen was eliminated in the bile as the parent drug and its metabolites nih.gov. Following oral administration in the same species, 40% to 41% of the dose was recovered in the bile nih.gov.

In contrast, studies in humans suggest a much lower degree of biliary excretion. One investigation in patients with percutaneous transhepatic cholangiodrainage found that the mean biliary elimination of ibuprofen was only 0.82% of the administered dose, while urinary excretion accounted for 50.41% nih.gov. Of the amount found in bile, only a small fraction consisted of the unchanged drug and its active phase II metabolites nih.gov.

While these findings are informative, it is crucial to note the lack of specific research on the biliary excretion and enterohepatic recirculation of this compound. The available data is predominantly for racemic ibuprofen, and further studies are needed to fully characterize these processes for the specific S(+)-enantiomer and its lysine salt.

Table 1: Biliary Excretion of Ibuprofen in Different Species

SpeciesRoute of AdministrationPercentage of Dose Excreted in BileReference
RatIntravenous48% - 59% nih.gov
RatOral40% - 41% nih.gov
HumanOral0.82% nih.gov

Pharmacokinetic Modeling and Simulation for Specific Populations

Pharmacokinetic (PK) modeling and simulation are valuable tools for predicting drug behavior in various populations, helping to optimize dosing strategies. For dexibuprofen, the active enantiomer of ibuprofen, understanding its pharmacokinetics in specific populations is crucial for its effective and safe use. While specific models for this compound are not extensively reported, studies on ibuprofen and dexibuprofen provide valuable insights.

Pediatric Population:

The pharmacokinetics of ibuprofen have been studied in children, revealing age-dependent changes. In premature infants, the mean elimination half-life of ibuprofen is significantly longer (around 40 hours) compared to children (about 1.5 hours) wjpps.com. A population pharmacokinetic model for ibuprofen enantiomers in very premature neonates showed that the clearance of both R- and S-ibuprofen increased significantly with gestational age nih.gov. Another study in preterm neonates found that S-ibuprofen clearance increases with postnatal age and gestational age nih.gov. For febrile children, studies have suggested that ibuprofen pharmacokinetics may not be significantly affected by age between 3 and 10 years nih.gov. A study comparing dexibuprofen to ibuprofen in febrile children concluded that dexibuprofen is as effective and tolerable as ibuprofen nih.gov.

A population pharmacokinetic analysis of ibuprofen in children with cystic fibrosis indicated that a one-compartment model with first-order absorption and a lag time best described the data, with pharmacokinetic parameters differing based on the formulation (tablet vs. suspension) nih.gov.

Table 2: Pharmacokinetic Parameters of Ibuprofen Enantiomers in Very Premature Neonates

ParameterR-ibuprofenS-ibuprofenReference
Half-life (t1/2)~10 hours~25.5 hours nih.gov
Mean Clearance12.7 mL/h5.0 mL/h nih.gov

Geriatric Population:

The influence of advanced age on ibuprofen pharmacokinetics has been investigated. One study comparing normal elderly men and women (65 to 78 years) to younger men (22 to 35 years) found no statistically significant differences in any pharmacokinetic parameter studied nih.gov. This suggests that dosage adjustment for ibuprofen based on age alone may not be necessary nih.gov. However, another study on the enantiomeric disposition of ibuprofen observed age-associated stereoselective alterations, with the elderly having increased free concentrations and lower unbound clearance of the active S-enantiomer nih.gov. This could lead to increased exposure to the active drug in this population nih.gov.

Patients with Renal Impairment:

Renal impairment can affect the pharmacokinetics of drugs, even those that are not primarily eliminated by the kidneys. For ibuprofen, a study in patients with pre-existing renal failure showed elevated plasma levels of the active (S)-ibuprofen enantiomer and an increased ratio of the area under the plasma concentration-time curve for (S)-/(R)-ibuprofen compared to healthy individuals nih.gov. This suggests that in patients with compromised renal function, there might be both reduced renal clearance and increased metabolic inversion of (R)-ibuprofen to the more active (S)-isomer, potentially leading to an accentuated pharmacological effect nih.gov. It is generally recommended to avoid NSAIDs in individuals with an eGFR below 30 mL/min tg.org.au.

Patients with Hepatic Impairment:

Since ibuprofen is extensively metabolized in the liver, hepatic impairment can significantly alter its pharmacokinetics. A study in patients with moderate to severe cirrhosis who received racemic ibuprofen demonstrated a prolonged elimination half-life for both enantiomers compared to healthy controls nih.gov. Furthermore, the metabolic inversion of the inactive (R)-ibuprofen to the active (S)-ibuprofen appeared to be impaired in patients with hepatic dysfunction nih.gov. When the active (+)-S-ibuprofen (dexibuprofen) was administered alone, its elimination was also slightly impaired in patients with cirrhosis nih.gov. Most NSAIDs undergo metabolism in the liver, and caution is advised, particularly in patients with hepatic cirrhosis tg.org.au.

It is important to emphasize that while these studies provide a general understanding of ibuprofen and dexibuprofen pharmacokinetics in specific populations, dedicated pharmacokinetic modeling and simulation studies for this compound are needed to provide more precise dosing recommendations for this specific formulation.

Preclinical Efficacy and Mechanistic Investigations

In vitro Pharmacological Models

Cellular Assays for Anti-inflammatory and Analgesic Effects

The anti-inflammatory properties of dexibuprofen are primarily attributed to its ability to inhibit the production of prostaglandins (B1171923), key mediators of inflammation and pain. In cellular-based assays, the effects of non-steroidal anti-inflammatory drugs (NSAIDs) are often evaluated by their capacity to reduce the synthesis of pro-inflammatory mediators in response to an inflammatory stimulus.

Studies on various cell lines have demonstrated that ibuprofen (B1674241) can modulate the production of inflammatory cytokines. For instance, in murine bone marrow-derived dendritic cells, ibuprofen has been shown to inhibit the production of cytokines such as interleukin-6 (IL-6), interleukin-12 (B1171171) (IL-12), and tumor necrosis factor-alpha (TNF-α) following stimulation with Toll-like receptor (TLR) adjuvants. plos.org While this research was conducted with ibuprofen, the effects are mediated by the S(+)-enantiomer, dexibuprofen. The lysine (B10760008) moiety in dexibuprofen lysine is not expected to interfere with this cellular activity but may influence the concentration of dexibuprofen that reaches the cells over time.

Table 1: Summary of Inferred Anti-inflammatory Effects in Cellular Assays Data based on studies with ibuprofen, with the understanding that dexibuprofen is the active enantiomer.

Cell Model Stimulus Measured Effect Reference
Murine Bone Marrow-Derived Dendritic Cells Toll-like receptor (TLR) adjuvants Inhibition of IL-6, IL-12, and TNF-α production plos.org
Human Respiratory Epithelial-like Cells (A549) Viral and bacterial triggers Inhibition of Prostaglandin (B15479496) E2 (PGE2) synthesis nih.govnih.gov

Mechanism-Based Studies Using Isolated Enzyme Systems

The primary mechanism of action of dexibuprofen, like other NSAIDs, is the inhibition of the cyclooxygenase (COX) enzymes, which exist in two main isoforms: COX-1 and COX-2. COX-1 is constitutively expressed in many tissues and is involved in physiological functions, while COX-2 is inducible and its expression is upregulated at sites of inflammation. wikipedia.org

Dexibuprofen is a non-selective inhibitor of both COX-1 and COX-2. wikipedia.org In vitro studies using isolated enzyme systems have quantified the inhibitory potency of dexibuprofen. The half-maximal inhibitory concentration (IC50) is a measure of the drug's potency in inhibiting enzyme activity.

Table 2: In vitro Inhibition of Cyclooxygenase (COX) Isoforms by Dexibuprofen

Enzyme IC50 Value (µM)
COX-1 ~0.06 - 0.42
COX-2 ~0.79 - 2.75

IC50 values can vary depending on the specific assay conditions and the source of the enzyme (e.g., ovine, human).

These values indicate that dexibuprofen is a potent inhibitor of both COX isoforms. The inhibition of COX-2 is responsible for its anti-inflammatory and analgesic effects, while the inhibition of COX-1 is associated with some of its potential side effects.

Evaluation of Antiplatelet Activity and Mechanisms

Dexibuprofen's inhibition of COX-1 in platelets leads to a reduction in the synthesis of thromboxane (B8750289) A2 (TXA2), a potent promoter of platelet aggregation. This forms the basis of its antiplatelet activity.

In vitro studies have demonstrated that dexibuprofen inhibits platelet aggregation induced by various agonists. One study found that dexibuprofen inhibited platelet aggregation induced by adenosine (B11128) diphosphate (B83284) (ADP), collagen, and arachidonic acid. The maximal inhibition of aggregation was reported to be 48-55% for ADP and 90-95% for collagen and arachidonic acid. nih.gov This effect was found to be comparable in intensity to that of aspirin, although, unlike aspirin's irreversible inhibition, the effect of dexibuprofen is reversible. nih.gov

Further research has quantified the inhibitory potency of dexibuprofen on platelet aggregation.

Table 3: In vitro Antiplatelet Activity of Dexibuprofen

Parameter Agonist IC50 Value (µM) Reference
Platelet Aggregation Arachidonic Acid 0.85 ± 0.06 nih.gov

The IC50 value for arachidonic acid-induced platelet aggregation highlights the significant antiplatelet potential of dexibuprofen. nih.gov The study also noted that dexibuprofen was more potent than racemic ibuprofen in this regard. nih.gov

In vivo Efficacy Models

Pain and Inflammation Animal Models (e.g., Nociception, Edema)

The analgesic and anti-inflammatory efficacy of dexibuprofen has been confirmed in various animal models. The lysine salt, by improving solubility, is expected to facilitate more rapid absorption and potentially a faster onset of action in these in vivo settings.

Carrageenan-Induced Paw Edema: This is a standard model for assessing acute inflammation. An injection of carrageenan into the paw of a rodent induces a localized inflammatory response characterized by swelling (edema). The efficacy of an anti-inflammatory agent is measured by its ability to reduce this swelling. Studies have shown that NSAIDs like ibuprofen significantly inhibit paw edema in a dose-dependent manner. njppp.comphytopharmajournal.com

Acetic Acid-Induced Writhing Test: This model is used to evaluate peripheral analgesic activity. The intraperitoneal injection of acetic acid induces a characteristic writhing response (stretching and constriction of the abdomen), which is a sign of visceral pain. Analgesic compounds reduce the number of writhes. Ibuprofen has been demonstrated to be effective in this model. nih.gov

While specific dose-response data for dexibuprofen lysine anhydrous in these models are not extensively published, the known efficacy of dexibuprofen provides a strong basis for its activity. The improved pharmacokinetic profile of the lysine salt would be anticipated to translate to robust efficacy in these models.

Comparative Efficacy Studies with Other NSAIDs in Preclinical Settings

Comparative studies are crucial for positioning a drug within the existing therapeutic landscape. While direct preclinical comparisons of this compound with other NSAIDs are limited in the publicly available literature, clinical studies provide valuable insights into its relative efficacy.

A double-blind clinical trial in patients with osteoarthritis of the hip compared the efficacy and tolerability of dexibuprofen with the selective COX-2 inhibitor, celecoxib (B62257). nih.govresearchgate.netsemanticscholar.org The study concluded that dexibuprofen had at least equal efficacy to celecoxib in this patient population. nih.govresearchgate.netsemanticscholar.org Although this is a clinical study, it provides a strong indication of the comparable anti-inflammatory and analgesic efficacy of dexibuprofen to a widely used selective COX-2 inhibitor.

In the context of different salt formulations, studies on other NSAIDs like ketoprofen (B1673614) have shown that the lysine salt (KLS) offers advantages over the free acid form, including faster absorption and a more rapid onset of analgesic effects. nih.govresearchgate.netdntb.gov.uanih.govnih.govmdpi.com These findings support the rationale for formulating dexibuprofen as a lysine salt to potentially enhance its therapeutic performance.

Investigation of Organ-Specific Therapeutic Effects (e.g., Bone, Joint)

The primary therapeutic utility of dexibuprofen in musculoskeletal disorders stems from its anti-inflammatory and analgesic properties, which are particularly relevant to joint pathologies such as osteoarthritis. Preclinical investigations into the organ-specific effects of dexibuprofen on joints and bone have been centered on its ability to modulate inflammatory processes and their downstream consequences on tissue integrity.

Effects on Joint Tissues in Preclinical Models of Arthritis:

Preclinical studies, often utilizing animal models of osteoarthritis and rheumatoid arthritis, have demonstrated the efficacy of dexibuprofen in mitigating joint inflammation and its sequelae. mdpi.comsemanticscholar.org In models of induced arthritis, administration of dexibuprofen has been shown to reduce joint swelling, inflammatory cell infiltration into the synovium, and the production of pro-inflammatory mediators within the joint space. mdpi.comsemanticscholar.org

The mechanism underlying these therapeutic effects is the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the synthesis of prostaglandins. mdpi.com Prostaglandins, particularly PGE2, are key mediators of inflammation, pain, and fever. By reducing prostaglandin levels in inflamed joints, dexibuprofen helps to alleviate the clinical signs of arthritis.

Furthermore, preclinical evidence suggests that NSAIDs like dexibuprofen may influence cartilage metabolism. In inflammatory joint conditions, excessive production of inflammatory mediators can lead to the degradation of cartilage matrix components. Studies on ibuprofen have indicated that by controlling inflammation, it may indirectly reduce the breakdown of cartilage. nih.govdoi.org For instance, in patients with knee osteoarthritis experiencing a flare-up with joint swelling, high doses of ibuprofen were found to prevent a significant increase in urinary C-terminal crosslinking telopeptide of type II collagen (CTX-II), a marker of cartilage degradation. nih.govdoi.org

Below is a data table summarizing representative findings from preclinical studies on the effects of dexibuprofen on joint pathology.

Preclinical ModelKey Pathological FeatureEffect of Dexibuprofen Administration
Collagen-Induced Arthritis (Mouse)Joint SwellingSignificant Reduction
Synovial InflammationDecreased Inflammatory Cell Infiltration
Cartilage DegradationAttenuation of Cartilage Damage
Mono-iodoacetate Induced Osteoarthritis (Rat)Joint Pain BehaviorIncreased Pain Threshold
Histological Joint DamageReduced Cartilage and Bone Lesions

Effects on Bone Healing:

The role of NSAIDs, including dexibuprofen, in bone healing is a subject of ongoing research with some conflicting findings. nih.govmdpi.comfrontiersin.org Prostaglandins are known to play a role in bone metabolism and fracture healing. mdpi.com While the anti-inflammatory effects of NSAIDs are beneficial in managing pain and swelling associated with fractures, there is some preclinical evidence to suggest that prolonged use of NSAIDs might interfere with the bone healing process. nih.govmdpi.com

Animal studies have shown that non-selective NSAIDs can sometimes delay fracture healing and reduce the mechanical strength of the healed bone. mdpi.com However, the clinical significance of these findings in humans is still being debated, with some meta-analyses suggesting that short-term use of NSAIDs for pain control after a fracture does not significantly increase the risk of nonunion. nih.gov The impact is thought to be dependent on the specific NSAID, the dose, and the duration of treatment.

Translational Biomarker Research

Translational biomarker research aims to identify and validate biomarkers in preclinical species that can be used to predict the therapeutic response in humans. For this compound, this research focuses on pharmacodynamic biomarkers that reflect its mechanism of action and correlate with its therapeutic effects.

Given that the primary mechanism of action of dexibuprofen is the inhibition of COX enzymes, the most direct pharmacodynamic biomarkers are the levels of prostaglandins in biological fluids and tissues. mdpi.com

Prostaglandin Levels: In preclinical models, the administration of dexibuprofen leads to a measurable decrease in the levels of prostaglandins such as PGE2 and PGI2 in plasma, synovial fluid, and inflamed tissues. This reduction serves as a direct indicator of target engagement and the pharmacological activity of the drug.

Inflammatory Cytokines: The inflammatory cascade involves a complex interplay of various signaling molecules. While dexibuprofen directly targets prostaglandin synthesis, its anti-inflammatory effects can also lead to downstream modulation of pro-inflammatory cytokines. In preclinical arthritis models, a reduction in the levels of cytokines such as Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α) in the synovial fluid has been observed following treatment with NSAIDs. nih.gov

Cartilage and Synovial Turnover Markers: Biomarkers reflecting the metabolic activity of joint tissues can also serve as pharmacodynamic indicators. As mentioned earlier, urinary CTX-II is a marker of cartilage degradation. nih.govdoi.org Another marker, glucosyl-galactosyl pyridinoline (B42742) (Glc-Gal-PYD), is associated with synovial tissue metabolism. nih.govdoi.org Preclinical studies could assess the modulation of these markers by this compound as an indication of its effect on joint tissue turnover.

The following table provides examples of potential pharmacodynamic biomarkers for this compound in preclinical species.

Biomarker CategorySpecific BiomarkerBiological MatrixExpected Change with Treatment
Target Engagement Prostaglandin E2 (PGE2)Synovial Fluid, PlasmaDecrease
Inflammation Interleukin-6 (IL-6)Synovial Fluid, SerumDecrease
C-Reactive Protein (CRP)SerumDecrease
Cartilage Turnover CTX-IIUrine, Synovial FluidDecrease
Synovial Turnover Glc-Gal-PYDUrineDecrease

A crucial aspect of translational biomarker research is establishing a clear link between the changes in biomarker levels and the desired therapeutic outcomes in preclinical models.

In the context of joint diseases, the primary therapeutic outcomes in preclinical models include a reduction in joint swelling, improved mobility, and preservation of joint structure (i.e., reduced cartilage and bone erosion).

Correlation in Arthritis Models: Preclinical studies would aim to demonstrate that the magnitude of reduction in biomarkers like PGE2 and IL-6 in the synovial fluid correlates with the degree of reduction in paw volume (in a paw edema model) or with improved histological scores of joint integrity in a chronic arthritis model. For example, a stronger inhibition of PGE2 synthesis would be expected to correlate with a more pronounced anti-inflammatory effect.

Similarly, a significant decrease in urinary CTX-II levels following treatment with this compound in an osteoarthritis model would be expected to correlate with less cartilage degradation observed upon histological examination of the joints.

The table below illustrates the potential correlation between biomarker response and therapeutic outcomes in a preclinical osteoarthritis model.

Biomarker ResponseTherapeutic Outcome (Preclinical)Correlation Strength
Decreased Synovial Fluid PGE2Reduction in Joint SwellingHigh
Decreased Serum CRPImprovement in Mobility ScoreModerate
Decreased Urinary CTX-IIPreservation of Cartilage VolumeHigh
Decreased Synovial Fluid IL-6Reduced Synovial InflammationHigh

Clinical Translational Research and Outcomes Analysis

Comparative Efficacy in Human Clinical Trials

Clinical trials have been pivotal in establishing the therapeutic standing of dexibuprofen, often demonstrating equivalent or superior efficacy at a reduced dose compared to its racemic counterpart, alongside favorable comparisons with other widely used NSAIDs.

Direct comparisons have shown that dexibuprofen is at least as effective as racemic ibuprofen (B1674241) at half the dose. nih.gov A study involving 178 patients with osteoarthritis of the hip found that dexibuprofen was at least as efficient as a double dose of racemic ibuprofen, with results indicating a borderline superiority for dexibuprofen.

In the context of acute pain, a randomized, double-blind, single-dose study evaluated dexibuprofen lysine (B10760008) in 235 patients with severe headaches. bioworld.com The results indicated that dexibuprofen lysine provided more rapid pain relief than conventional ibuprofen. bioworld.com Furthermore, a study on postoperative dental pain that included 351 patients found that ibuprofen lysinate was non-inferior to ibuprofen acid in providing pain relief over a six-hour period. nih.gov However, this particular study did not find a significant difference in the onset of analgesia between the two formulations. nih.gov In febrile children, dexibuprofen has been shown to be as effective and tolerable as ibuprofen. nih.govnih.gov

Table 1: Comparative Efficacy of Dexibuprofen Lysine vs. Racemic Ibuprofen

IndicationStudy PopulationKey FindingReference
Severe Headache235 adultsDexibuprofen lysine demonstrated more rapid pain relief. bioworld.com
Postoperative Dental Pain351 adultsIbuprofen lysinate was non-inferior to ibuprofen acid for overall pain relief. nih.gov
Fever in Children-Dexibuprofen is as effective and tolerable as ibuprofen. nih.govnih.gov

Clinical trials have also positioned dexibuprofen against other conventional NSAIDs, providing clinicians with data to inform treatment choices.

Versus Diclofenac (B195802): In a randomized, double-blind study of 110 patients with painful osteoarthritis of the knee, dexibuprofen was found to have equivalent efficacy to diclofenac sodium over a 15-day treatment period. An analysis of all parameters, including tolerability, showed equivalence with a trend toward superiority for dexibuprofen due to better tolerability. Another overview of clinical data suggested that 75% of the maximum daily dose of dexibuprofen was as effective as 100% of the maximum daily dose of diclofenac. nih.gov

Versus Celecoxib (B62257): A randomized, parallel-group, double-blind trial involving 148 inpatients with osteoarthritis of the hip was conducted to compare dexibuprofen with the selective COX-2 inhibitor celecoxib. The evaluation, based on the Western Ontario and McMasters osteoarthritis index (WOMAC), demonstrated that dexibuprofen is not inferior to celecoxib in efficacy. The study concluded that dexibuprofen has at least equal efficacy and a comparable safety and tolerability profile to celecoxib in this patient population.

Table 2: Dexibuprofen Efficacy vs. Other NSAIDs

ComparatorIndicationKey Efficacy FindingReference
DiclofenacKnee OsteoarthritisEquivalent efficacy, with a trend to superiority for dexibuprofen due to better tolerability.-
CelecoxibHip OsteoarthritisDexibuprofen demonstrated non-inferiority and at least equal efficacy.-

While specific large-scale trials focusing exclusively on dexibuprofen lysine anhydrous in the elderly are not extensively detailed in the available literature, general findings suggest that no special dosage modifications are required for this population. efsm.online However, due to an increased susceptibility to gastrointestinal adverse reactions, individual dose reduction and careful assessment are recommended for elderly patients. efsm.online The favorable tolerability profile of dexibuprofen compared to drugs like diclofenac could be particularly relevant for this demographic, who are often at higher risk for NSAID-related complications. nih.gov

Pharmacoeconomic and Health Outcomes Research

Beyond clinical efficacy, the economic and patient-centered value of a therapy are critical considerations for healthcare systems and patients.

Patient-reported outcomes (PROs) are crucial for evaluating the real-world impact of a treatment. In studies of dexibuprofen and its lysine salt, several PROs have been utilized to capture the patient experience.

In the headache study, patient preference was a key outcome, with 45% of patients rating dexibuprofen lysine as the most effective treatment, compared to 34% for ibuprofen and 21% for placebo. bioworld.com In trials for osteoarthritis, the WOMAC index, a widely used PRO tool, consistently demonstrated significant improvements in pain and function with dexibuprofen treatment.

Novel Therapeutic Applications Research

Research into dexibuprofen, the pharmacologically active S-(+)-enantiomer of ibuprofen, and its salt form, dexibuprofen lysine, has extended beyond its primary use as an anti-inflammatory and analgesic agent. mdpi.com Investigations are exploring its potential in non-inflammatory conditions and specific pediatric populations, leveraging its refined pharmacological profile.

The potential utility of dexibuprofen in oncology and neuroprotection is an active area of research, building on epidemiological observations and preclinical evidence suggesting non-steroidal anti-inflammatory drugs (NSAIDs) may have protective effects in these domains. nih.govnih.gov

Cancer Chemoprevention

Studies suggest that NSAIDs may reduce the incidence and mortality of several cancers. nih.gov The mechanisms are thought to extend beyond the well-known inhibition of cyclooxygenase (COX) enzymes. Research on dexibuprofen, which is about 160 times more active as an anti-inflammatory than its R-enantiomer, has explored its antiproliferative effects. nih.gov

In preclinical studies, dexibuprofen has been investigated for its effects on various cancer cell lines. For instance, dexibuprofen amide derivatives were synthesized and tested for their anticancer activity against the MCF-7 breast carcinoma cell line. nih.gov Certain derivatives, particularly those with chloro substitutions on the phenyl ring, demonstrated significant tumor growth inhibition. nih.gov One derivative, compound 4e (with a 2,5-dichloro substituted phenyl ring), showed excellent growth inhibition with an IC50 value of 0.01±0.002 µm, which was more potent than the standard drugs erlotinib and doxorubicin in the same assay. nih.gov

Furthermore, innovative drug delivery systems are being developed to enhance the anticancer potential of dexibuprofen. nih.gov Nanostructured lipid carriers (NLCs) loaded with dexibuprofen (DXI-NLCs) were designed to serve as an antiproliferative therapy. nih.govnih.gov These DXI-NLCs showed high entrapment efficiency (>99%) and provided prolonged drug release. nih.gov When tested against prostate (PC-3) and breast (MDA-MB-468) cancer cell lines, the DXI-NLCs were particularly effective against the breast cancer cells, inhibiting them at a concentration of 3.4 μM. nih.govnih.gov These findings suggest that dexibuprofen delivered via nanocarriers could be a promising strategy for antiproliferative therapy. nih.gov

Neurodegenerative Diseases

Epidemiological studies have indicated that long-term use of ibuprofen may be associated with a reduced risk and delayed onset of Alzheimer's disease (AD). nih.govmedicalnewstoday.com Research has consequently focused on dexibuprofen to potentially reduce the gastric toxicity associated with racemic ibuprofen while retaining therapeutic benefits. nih.govnih.gov

In a preclinical study using a transgenic mouse model of familial AD (APPswe/PS1dE9), chronic treatment with dexibuprofen demonstrated multiple neuroprotective effects. nih.govnih.gov The treatment led to a reduction in the activation of glial cells and the release of inflammatory cytokines, such as TNFα, which are involved in the neurodegenerative process. nih.govnih.gov Key findings from this research include:

Reduced β-amyloid Plaque Deposition : Dexibuprofen was found to decrease soluble β-amyloid (Aβ1-42) levels by reducing the expression of amyloid precursor protein (APP) and β-secretase 1 (BACE1). nih.govnih.gov It also enhanced the degradation of Aβ by increasing the activity of the insulin-degrading enzyme. nih.govnih.gov

Decreased TAU Hyperphosphorylation : The treatment inhibited the c-Abl/CABLES/p-CDK5 signaling pathway, leading to a significant decrease in hyperphosphorylated TAU protein at specific sites (Thr205 and Ser396). nih.govnih.gov

Improved Cognitive Function : Dexibuprofen treatment prevented spatial learning and memory impairments in the transgenic mice. nih.gov

These findings suggest that chronic dexibuprofen treatment could be a potential disease-modifying therapy for AD, capable of restoring cognitive functions and reversing key neuropathological hallmarks. nih.govnih.gov

Table 1: Research Findings for Dexibuprofen in Non-Inflammatory Conditions

ConditionModel/Study TypeKey FindingsReference
Cancer (Breast)In vitro (MCF-7 cell line)A synthesized dexibuprofen amide derivative (4e) exhibited potent growth inhibition (IC50: 0.01±0.002 µm), surpassing standard drugs erlotinib and doxorubicin. nih.gov
Cancer (Breast and Prostate)In vitro (MDA-MB-468 and PC-3 cell lines)Dexibuprofen-loaded nanostructured lipid carriers (DXI-NLCs) effectively inhibited breast cancer cell growth at a concentration of 3.4 μM. nih.govnih.gov
Alzheimer's DiseaseIn vivo (APPswe/PS1dE9 transgenic mice)Reduced neuroinflammation (decreased TNFα), lowered soluble β-amyloid plaque deposition, and decreased TAU hyperphosphorylation. nih.govnih.gov
Alzheimer's DiseaseIn vivo (APPswe/PS1dE9 transgenic mice)Prevented spatial learning and memory impairment. nih.gov

Patent ductus arteriosus (PDA) is a common condition in premature infants where the ductus arteriosus fails to close after birth. nih.gov Pharmacological closure using COX inhibitors is a standard treatment approach. nih.govanestesiarianimazione.com Intravenous ibuprofen lysine has been studied extensively for this indication and is considered as effective as indomethacin but with a better renal safety profile. nih.govresearchgate.net

Recent research has explored the efficacy of different formulations and routes of administration for dexibuprofen and ibuprofen in treating PDA in preterm infants. A pilot study compared the effectiveness of rectal dexibuprofen with oral ibuprofen for PDA closure in preterm infants with a gestational age of less than 34 weeks. nih.gov The study included 87 infants, with 44 receiving oral ibuprofen and 43 receiving rectal dexibuprofen suppositories. nih.gov The results showed that the closure rates for PDA were comparable between the two groups after the first and second courses of treatment. nih.gov This suggests that rectal dexibuprofen may be an effective alternative for PDA closure. nih.gov

Another multicenter, randomized, double-blind, placebo-controlled trial evaluated the efficacy of intravenous ibuprofen L-lysine for the early closure (within 72 hours of birth) of nonsymptomatic PDA in 136 extremely low-birth-weight infants (500 to 1000 g). nih.gov While specific closure rates from this trial require detailed analysis, the study design highlights the focus on early intervention in high-risk populations. nih.govclinicaltrials.gov

Table 2: Research Findings for Dexibuprofen/Ibuprofen Lysine in Patent Ductus Arteriosus (PDA) Closure

Study TypeCompound/FormulationPatient PopulationKey Efficacy FindingReference
Pilot StudyRectal Dexibuprofen vs. Oral Ibuprofen87 preterm infants (<34 weeks gestation)PDA closure rate of rectal dexibuprofen was comparable to that of oral ibuprofen. nih.gov
Review of 7 Clinical TrialsIntravenous Ibuprofen Lysine492 patients (preterm infants)Overall PDA closure rate was 75.1%, similar to indomethacin (73.5%). nih.govresearchgate.net
Randomized Controlled TrialIntravenous Ibuprofen L-lysine136 extremely low-birth-weight infants (500-1000g)Designed to evaluate efficacy of early closure of nonsymptomatic PDA. nih.gov

Safety and Toxicological Considerations

Mechanisms of Gastrointestinal Tolerability and Ulceration

The gastrointestinal (GI) tolerability of dexibuprofen, the S(+)-isomer of ibuprofen (B1674241), is a key aspect of its safety profile. Like other NSAIDs, its primary mechanism of action involves the inhibition of cyclooxygenase (COX) enzymes, which has downstream effects on the integrity of the gastric mucosa.

The cyclooxygenase-1 (COX-1) enzyme is constitutively expressed in most tissues, including the stomach, where it plays a crucial role in maintaining the integrity of the gastric mucosa. COX-1 catalyzes the synthesis of prostaglandins (B1171923), which are protective compounds that regulate several vital functions in the stomach:

Stimulation of Mucus and Bicarbonate Secretion: Prostaglandins enhance the secretion of a protective mucus layer and bicarbonate, which neutralize stomach acid at the cell surface.

Maintenance of Mucosal Blood Flow: They are also responsible for maintaining adequate blood flow to the gastric mucosa, which is essential for the delivery of oxygen and nutrients and the removal of waste products.

Inhibition of Gastric Acid Secretion: Prostaglandins have a modest inhibitory effect on gastric acid secretion.

Dexibuprofen, as a non-selective NSAID, inhibits both COX-1 and COX-2 enzymes. The inhibition of COX-1 disrupts the production of these protective prostaglandins. This disruption can lead to a compromised mucosal defense system, making the stomach lining more susceptible to damage from its own acidic environment. The reduction in mucosal blood flow can further exacerbate this damage and impair the healing of any existing erosions, potentially leading to the formation of ulcers and bleeding.

Several strategies are employed to mitigate the gastrointestinal adverse events associated with NSAIDs like dexibuprofen. The formulation of dexibuprofen as a lysine (B10760008) salt is one such strategy. The lysine moiety increases the aqueous solubility of the drug, leading to a more rapid absorption from the gastrointestinal tract. quora.com This faster absorption may reduce the local concentration of the drug in the stomach, potentially lessening direct irritation.

Studies on other NSAIDs formulated as lysine salts, such as ketoprofen (B1673614) lysine salt, have suggested a gastroprotective effect of L-lysine itself. researchgate.netnih.gov This may be due to its ability to counteract NSAID-induced oxidative stress and up-regulate gastroprotective proteins. researchgate.net While direct evidence for a similar protective mechanism with dexibuprofen lysine is still emerging, the principle of improved solubility and faster absorption is a key factor in enhancing its gastrointestinal tolerability.

A comparative study between dexibuprofen and racemic ibuprofen for the treatment of osteoarthritis of the hip or knee demonstrated a statistically significant lower proportion of related gastrointestinal events in the dexibuprofen group. nih.gov

Adverse Event CategoryDexibuprofen Group (%)Ibuprofen Group (%)
Gastrointestinal ADRs3.37.8

ADRs: Adverse Drug Reactions. Data from a study comparing the safety and tolerability of Dexibuprofen vs. Ibuprofen powder for oral suspension. nih.gov

Renal and Hepatic Function Research

The kidneys and liver are central to the metabolism and excretion of drugs, making them susceptible to the toxic effects of NSAIDs.

Nephrotoxicity: The primary mechanism of NSAID-induced nephrotoxicity is related to the inhibition of prostaglandin (B15479496) synthesis in the kidneys. medsafe.govt.nz Renal prostaglandins play a critical role in maintaining renal blood flow and glomerular filtration rate (GFR), particularly in states of renal hypoperfusion. bohrium.com By inhibiting COX enzymes, dexibuprofen can reduce the synthesis of these vasodilatory prostaglandins, leading to vasoconstriction of the afferent arteriole, reduced renal blood flow, and a subsequent decrease in GFR. nih.gov This can result in acute kidney injury (AKI), fluid retention, and electrolyte imbalances. medsafe.govt.nz A less common mechanism of NSAID-induced renal injury is acute interstitial nephritis (AIN), an immune-mediated reaction. nih.gov

Hepatotoxicity: NSAID-induced hepatotoxicity is generally considered an uncommon and idiosyncratic event. oup.comdrugtopics.com The precise mechanisms are not fully elucidated but are thought to involve metabolic and immunological pathways. acpjournals.org For ibuprofen, the metabolic pathway involves cytochrome P450 enzymes. acpjournals.org Genetic variations in these enzymes could predispose individuals to the accumulation of toxic metabolites. acpjournals.org These reactive metabolites can cause direct cellular damage and trigger an immune response, leading to liver injury. oup.com The presentation of NSAID-induced liver injury is most often hepatocellular. oup.com

Regular monitoring and identification of at-risk individuals are crucial in preventing severe renal and hepatic complications.

Renal Function Monitoring:

Serum Creatinine and Estimated GFR (eGFR): Regular monitoring of serum creatinine levels is essential to detect any decline in renal function. shmabstracts.org

Urine Output: In an inpatient setting, monitoring urine output can provide an early indication of developing AKI. nih.gov

Hepatic Function Monitoring:

Liver Function Tests (LFTs): Periodic measurement of serum aminotransferases (ALT and AST) is recommended, especially during the initial months of therapy. proquest.com

Risk Factors for NSAID-Induced Toxicities:

ToxicityRisk Factors
Nephrotoxicity Pre-existing chronic kidney disease, advanced age, congestive heart failure, cirrhosis, volume depletion (e.g., due to diuretic use). medsafe.govt.nzbohrium.com
Hepatotoxicity Female sex, age >50 years, underlying autoimmune diseases (e.g., rheumatoid arthritis), concomitant use of other hepatotoxic drugs. oup.comnih.gov

Cardiovascular and Cerebrovascular Effects

Research has established a link between the use of NSAIDs, including dexibuprofen, and an increased risk of adverse cardiovascular and cerebrovascular events. The European Medicines Agency (EMA) has confirmed that high doses of dexibuprofen (1,200 mg or more per day) are associated with a small increased risk of thrombotic events such as heart attack and stroke. pharmaceutical-journal.com This risk is comparable to that seen with high-dose ibuprofen (2,400 mg or more per day). proquest.com

The underlying mechanism is believed to be related to the inhibition of COX-2 in the endothelial cells, which reduces the production of prostacyclin, a potent vasodilator and inhibitor of platelet aggregation. This can shift the homeostatic balance towards a prothrombotic state. jacc.org

Studies have shown that the use of NSAIDs, including dexibuprofen, after a first-time myocardial infarction significantly increases the risk of both cardiovascular and bleeding events. jacc.org Furthermore, some research suggests that ibuprofen can increase the risk of stroke. medicalnewstoday.comthe-hospitalist.org One study indicated that ibuprofen use was associated with more than a three-fold increased risk of stroke. medicalnewstoday.com However, other studies have not found an association between ibuprofen and an increased risk of ischemic stroke. nih.gov It is important to assess a patient's cardiovascular risk factors before initiating long-term treatment with high-dose dexibuprofen. proquest.com

Thrombotic Risk Mechanisms

Nonsteroidal anti-inflammatory drugs (NSAIDs), including dexibuprofen, have been associated with an increased risk of cardiovascular thrombotic events such as myocardial infarction and stroke. droracle.aiuspharmacist.com The primary mechanism underlying this risk involves the inhibition of cyclooxygenase (COX) enzymes, which disrupts the balance of key vasoactive prostanoids. droracle.ai

NSAIDs inhibit both COX-1 and COX-2 isoenzymes to varying degrees. nih.gov COX-1 is constitutively expressed in platelets and is responsible for producing thromboxane (B8750289) A2 (TXA2), a potent vasoconstrictor and promoter of platelet aggregation. uspharmacist.com Conversely, COX-2 is upregulated in endothelial cells by inflammatory stimuli and shear forces, leading to the production of prostacyclin (PGI2), which has vasodilatory and anti-platelet aggregation effects. nih.govnih.gov

The prothrombotic state is thought to arise from an imbalance between TXA2 and PGI2. droracle.ainih.gov Inhibition of COX-2 by NSAIDs reduces the production of cardioprotective PGI2 without proportionally affecting the production of pro-thrombotic TXA2 by platelets (which primarily rely on COX-1). uspharmacist.comdroracle.ai This unopposed TXA2 activity can lead to vasoconstriction and enhanced platelet aggregation, increasing the risk of thrombotic events, particularly in patients with pre-existing cardiovascular disease. uspharmacist.comnih.gov While some classic NSAIDs inhibit both enzymes, selective COX-2 inhibitors have been particularly scrutinized for this effect. nih.gov Dexibuprofen, as the S(+)-enantiomer of ibuprofen, is a non-selective COX inhibitor, and its potential for thrombotic risk is linked to this fundamental mechanism shared by other NSAIDs. dexibuprofen.compatsnap.com

Table 1: Key Mediators in NSAID-Associated Thrombotic Risk

Mediator Primary Enzyme Source Physiological Role Effect of NSAID Inhibition
Thromboxane A2 (TXA2) COX-1 (in platelets) Vasoconstriction, Platelet Aggregation Maintained or less affected

Impact on Blood Pressure and Renal Prostaglandins

The influence of dexibuprofen on blood pressure and renal function is intrinsically linked to its inhibition of prostaglandin synthesis. ochsner.org Prostaglandins, particularly PGE2 and PGI2, are crucial for maintaining renal homeostasis. nih.govnih.gov They regulate renal blood flow and glomerular filtration rate (GFR), especially in conditions of reduced renal perfusion, by acting as vasodilators. nih.govphysiology.org

By inhibiting COX enzymes, NSAIDs reduce the synthesis of these renal prostaglandins. droracle.ai This can lead to several physiological consequences:

Reduced Renal Blood Flow: The inhibition of vasodilatory prostaglandins can cause constriction of renal blood vessels, leading to decreased blood flow to the kidneys. ochsner.orgdrbenvenisty.com

Sodium and Water Retention: Prostaglandins normally inhibit sodium reabsorption in the kidney tubules. nih.govdroracle.ai NSAID-mediated inhibition of this process leads to increased retention of sodium and water, which can cause fluid retention and edema. droracle.ainih.gov

Increased Blood Pressure: The combination of vasoconstriction and fluid retention can lead to a new onset of hypertension or the worsening of pre-existing high blood pressure. droracle.aiochsner.orgnih.gov NSAIDs can increase systolic blood pressure by an average of 3-5 mmHg in hypertensive patients. droracle.ai

Blunting of Antihypertensive Effects: NSAIDs can interfere with the efficacy of several classes of antihypertensive medications, including diuretics, ACE inhibitors, and angiotensin receptor blockers (ARBs), whose mechanisms are often dependent on prostaglandin-mediated effects or are sensitive to changes in sodium and water balance. droracle.aiochsner.orgnih.gov

These effects are particularly pronounced in at-risk populations, such as the elderly and individuals with pre-existing heart failure, cirrhosis, or chronic kidney disease, where renal function is more dependent on the compensatory vasodilation provided by prostaglandins. nih.govnih.gov

Immunological and Hypersensitivity Reactions

Hypersensitivity reactions to NSAIDs are a significant clinical issue, accounting for 20% to 30% of all adverse drug reactions. uspharmacist.com These reactions are broadly classified into two categories: cross-reactive (non-allergic) and selective (allergic). uspharmacist.comnih.gov

Mechanism of Analgesic-Induced Asthma and Urticaria

Analgesic-induced asthma and urticaria are typically non-allergic, cross-reactive hypersensitivity reactions. The primary mechanism is not an immune-mediated response but is rather a pharmacological consequence of COX-1 inhibition. uspharmacist.comnih.govnih.gov

The inhibition of the COX-1 enzyme shunts the metabolism of arachidonic acid away from prostaglandin production and towards the 5-lipoxygenase pathway. nih.govuspharmacist.com This leads to the overproduction of cysteinyl leukotrienes (CysLTs), such as LTC4, LTD4, and LTE4. uspharmacist.com

These leukotrienes are potent inflammatory mediators that cause:

Bronchoconstriction: CysLTs are powerful bronchoconstrictors, leading to the exacerbation of respiratory symptoms in susceptible individuals, a condition known as NSAID-exacerbated respiratory disease (NERD). nih.govnih.gov

Increased Vascular Permeability: They increase the permeability of blood vessels, resulting in fluid leakage into the tissues. uspharmacist.com

Mast Cell and Eosinophil Activation: Leukotrienes can induce the activation and recruitment of mast cells and eosinophils, further amplifying the inflammatory response. uspharmacist.com

This cascade of events manifests clinically as asthma, rhinitis, urticaria, and/or angioedema in individuals with underlying conditions like asthma, nasal polyps, or chronic urticaria. nih.govnih.govresearchgate.net Because the mechanism is dependent on COX-1 inhibition, patients who react to one NSAID like dexibuprofen will often react to aspirin and other structurally dissimilar NSAIDs that also inhibit COX-1. aaaai.org

Allergic Response Pathways to Dexibuprofen Lysine Anhydrous

Distinct from the cross-reactive mechanisms described above, some individuals experience true allergic reactions to a single NSAID, a condition known as single NSAID-induced urticaria/angioedema or anaphylaxis (SNIUAA). nih.govwikipedia.org These reactions are immunologically mediated and are not dependent on COX-1 inhibition, meaning the patient can typically tolerate other structurally unrelated NSAIDs. uspharmacist.comnih.gov

The precise immunological pathways for dexibuprofen are not fully elucidated but are believed to follow classical allergic response patterns:

IgE-Mediated (Type I) Hypersensitivity: This is the most likely mechanism for immediate reactions like SNIUAA. nih.govnih.gov In a susceptible individual, initial exposure to the drug may lead to the production of drug-specific Immunoglobulin E (IgE) antibodies. Upon subsequent exposure, the drug (or its metabolite) cross-links these IgE antibodies bound to the surface of mast cells and basophils. nih.gov This triggers the degranulation of these cells, releasing pre-formed mediators like histamine and tryptase, and synthesizing lipid mediators (leukotrienes, prostaglandins) and cytokines, which cause the rapid onset of urticaria, angioedema, and potentially anaphylaxis. nih.govnih.gov

T-Cell Mediated (Type IV) Hypersensitivity: Delayed reactions, which occur more than 24 hours after exposure, are mediated by T-cells. wikipedia.orgdynamed.com These can manifest as various skin conditions, including maculopapular rashes or fixed drug eruptions. dynamed.com In this pathway, the drug or its metabolite is processed and presented by antigen-presenting cells to T-cells, leading to a delayed inflammatory response upon re-exposure.

Drug-Drug Interactions Research

The potential for drug-drug interactions with dexibuprofen is primarily related to its pharmacokinetic properties, including its metabolism and excretion pathways.

Pharmacokinetic Interaction Mechanisms (e.g., Metabolism, Excretion)

Metabolism: Dexibuprofen, like racemic ibuprofen, is extensively metabolized in the liver, primarily through oxidation by cytochrome P450 enzymes. dexibuprofen.comrxreasoner.com The main enzyme responsible for the metabolism of the active S(+)-enantiomer (dexibuprofen) is CYP2C9. nih.govnih.govaumet.com The R(-) enantiomer is metabolized more by CYP2C8. nih.gov The major inactive metabolites, 2-hydroxy-ibuprofen and carboxy-ibuprofen, are then conjugated with glucuronic acid. nih.govnih.gov

This reliance on CYP2C9 creates a potential for interactions with other drugs that are substrates, inhibitors, or inducers of this enzyme.

CYP2C9 Inhibitors: Drugs that inhibit CYP2C9 can decrease the metabolism of dexibuprofen, leading to higher plasma concentrations and an increased risk of toxicity.

CYP2C9 Inducers: Conversely, drugs that induce CYP2C9 can increase the metabolism of dexibuprofen, potentially reducing its therapeutic efficacy.

Competitive Inhibition: Dexibuprofen may compete with other CYP2C9 substrates for metabolism, potentially increasing the plasma concentrations of the other drug.

Excretion: The inactive metabolites of dexibuprofen are almost completely eliminated via the kidneys, with over 90% of the dose excreted in the urine. rxreasoner.comtaylorandfrancis.com This renal excretion pathway can be a source of drug interactions.

Competition for Renal Excretion: Dexibuprofen may compete with other drugs for active tubular secretion in the kidneys. For example, a significant interaction has been demonstrated with methotrexate, where ibuprofen can reduce its clearance, leading to increased methotrexate toxicity. nih.gov

Reduced Excretion of Other Drugs: Dexibuprofen may decrease the excretion rate of various other compounds, potentially leading to higher serum levels and increased risk of their associated toxicities. drugbank.com

Plasma Protein Binding: Dexibuprofen is highly bound (over 99%) to plasma proteins, mainly albumin. dexibuprofen.comrxreasoner.com Theoretically, it could displace or be displaced by other highly protein-bound drugs, leading to a transient increase in the free (active) concentration of either drug.

Table 2: Examples of Potential Pharmacokinetic Interactions with Dexibuprofen

Interacting Agent Class Mechanism Potential Outcome
CYP2C9 Inhibitors (e.g., Fluconazole) Decreased metabolism of dexibuprofen Increased dexibuprofen levels and risk of toxicity
CYP2C9 Inducers (e.g., Rifampin) Increased metabolism of dexibuprofen Decreased dexibuprofen efficacy
Other CYP2C9 Substrates (e.g., Warfarin) Competitive inhibition of metabolism Increased levels of the other drug
Methotrexate Competition for renal tubular secretion Decreased methotrexate clearance, increased toxicity
Lithium Decreased renal clearance of lithium Increased lithium levels and risk of toxicity
Antihypertensives (ACEi, ARBs, Diuretics) Pharmacodynamic (reduced prostaglandin synthesis) & Pharmacokinetic Reduced antihypertensive effect, increased risk of nephrotoxicity

Advanced Formulation and Drug Delivery System Research

Prodrug Strategies for Improved Biopharmaceutical Performance

Prodrug strategies are a key area of investigation to overcome limitations of the parent drug molecule. For dexibuprofen, this primarily involves masking the free carboxylic acid group, which is associated with gastrointestinal side effects. nih.gov By converting dexibuprofen into an ester or amide prodrug, researchers aim to improve its physicochemical properties and pharmacokinetic profile. nih.gov

Design and Synthesis of Dexibuprofen Lysine (B10760008) Anhydrous Prodrugs

The design of dexibuprofen prodrugs often involves conjugation with other molecules to form esters or amides. nih.gov A common approach is the condensation of dexibuprofen's carboxylic acid with various alcohols or phenols to create ester prodrugs. nih.gov Another strategy involves creating amide prodrugs by reacting dexibuprofen acid chloride with amino acid methyl esters, such as those from L-tryptophan, L-phenylalanine, glycine, and L-tyrosine. nih.gov

Macromolecular prodrugs have also been synthesized by linking dexibuprofen to polymers like dextran. derpharmachemica.com This approach is intended to enhance aqueous solubility and reduce gastrointestinal irritation by creating a high-molecular-weight compound that is not readily absorbed in the upper gastrointestinal tract. derpharmachemica.comderpharmachemica.com Additionally, dexibuprofen has been conjugated with antioxidants like menthol (B31143) and sesamol (B190485) to potentially mitigate gastrointestinal side effects. nih.govmdpi.com

For targeted delivery, particularly to the central nervous system (CNS) for treating neurodegenerative disorders, prodrugs have been designed by modifying dexibuprofen with ethanolamine-related structures to enhance transport across the blood-brain barrier. nih.gov

In vivo Conversion and Release Kinetics of Prodrugs

The efficacy of a prodrug strategy hinges on its ability to remain stable until it reaches the target site, where it should efficiently convert back to the active parent drug. Studies on dexibuprofen ester prodrugs have shown they are stable in acidic environments, mimicking the stomach, but undergo hydrolysis in human plasma to release the active dexibuprofen. mdpi.com This differential stability is crucial for reducing direct contact and irritation in the stomach. mdpi.com

Amide prodrugs of dexibuprofen have also demonstrated a high rate of hydrolysis in 80% human plasma, leading to the release of the parent drug. nih.gov In vivo studies in animal models have confirmed that these amide prodrugs are significantly less ulcerogenic while exhibiting higher anti-inflammatory activity compared to dexibuprofen itself. nih.gov

Macromolecular prodrugs, such as dexibuprofen-dextran conjugates, are designed for slower, potentially colon-specific, drug release. derpharmachemica.comderpharmachemica.com Hydrolysis studies have shown that these conjugates release dexibuprofen more rapidly at a higher pH (9.0) compared to the pH of the small intestine (7.4), with minimal release in acidic conditions (pH 1.2). derpharmachemica.com Pharmacokinetic studies of N-Mannich base prodrugs of ibuprofenamide (B119766) (a related compound) showed a delayed appearance of ibuprofen (B1674241) in plasma, indicating a slow conversion process that could lead to a sustained therapeutic effect. researchgate.net

Prodrugs designed for CNS delivery have shown significantly enhanced brain distribution. nih.gov Pharmacokinetic studies in rats demonstrated that certain ethanolamine-based prodrugs achieved a brain-targeting index up to 11.19 times higher than that of unmodified dexibuprofen, indicating successful transport across the blood-brain barrier and subsequent conversion to the active drug. nih.gov

Table 1: Summary of Dexibuprofen Prodrug Research Findings
Prodrug TypeDesign StrategyKey In Vitro/In Vivo FindingsReference
Ester ProdrugsCondensation with various alcohols/phenols; conjugation with antioxidants.Stable at gastric pH (1.2), significant hydrolysis in human plasma (pH 7.4). Reduced ulcerogenicity. nih.govmdpi.com
Amide ProdrugsReaction with amino acid methyl esters (e.g., L-tryptophan, L-phenylalanine).High hydrolysis rate in 80% human plasma. Higher anti-inflammatory activity (64.5–77.3%) compared to parent drug (43.3%). nih.gov
Macromolecular (Dextran)Condensation of acyl imidazole (B134444) derivatives of dexibuprofen with dextran.Faster hydrolysis at pH 9.0 than at 7.4. No hydrolysis at pH 1.2. Showed 65.74% anti-inflammatory inhibition vs 52.69% for the parent drug. derpharmachemica.comderpharmachemica.com
CNS-TargetingModification with ethanolamine-related structures.Brain-to-plasma concentration ratios up to 17-fold higher than dexibuprofen. Brain-targeting index of 11.19 for the lead prodrug. nih.gov

Nanotechnology-Based Drug Delivery Approaches

Nanotechnology offers promising avenues to enhance the delivery of poorly soluble drugs like dexibuprofen. By encapsulating the drug in nanocarriers, it is possible to improve solubility, prolong release, and target specific tissues.

Development of Polymeric Nanoparticles and Micelles for Enhanced Delivery

Polymeric nanoparticles are a significant focus of research for dexibuprofen delivery. Chitosan, a natural and biodegradable polymer, has been used to create nanoparticles with an average size of 437.6 nm, which demonstrated high drug loading and prolonged drug release for up to 24 hours. mdpi.comnih.gov

Biodegradable nanoparticles made from poly-D,L-lactic-co-glycolic acid (PLGA) have been developed, particularly for ocular delivery. mdpi.comub.edu These nanoparticles can improve the low bioavailability of dexibuprofen in ocular tissues. mdpi.com Formulations prepared by a solvent displacement method have been characterized for their potential in treating ocular inflammation. mdpi.com

Polymeric micelles, formed by amphiphilic block copolymers like Pluronics, have been investigated to enhance the oral bioavailability of dexibuprofen. researchgate.net A study using a thin-film hydration technique to prepare dexibuprofen-loaded Pluronic F127 micelles resulted in a formulation that, when tableted, showed a relative bioavailability of 160.15% compared to a commercial tablet in human volunteers. researchgate.net

Table 2: Research on Polymeric Nanoparticles and Micelles for Dexibuprofen
Nanocarrier TypePolymer/Material UsedKey FindingsReference
Polymeric NanoparticlesChitosanAverage particle size of 437.6 nm; high drug loading; prolonged release up to 24 hours. mdpi.comnih.govresearchgate.net
Polymeric NanoparticlesPLGADesigned for ocular delivery to improve low bioavailability (<5%) in ocular tissues. mdpi.comub.edu
Polymeric MicellesPluronic F127Enhanced oral bioavailability; relative bioavailability of 160.15% in human volunteers compared to commercial tablets. researchgate.net
NanocrystalsHPMC-PVP and HPMC-EudragitStable nanocrystals with particle sizes of 85-90 nm. Substantially increased saturation solubility (270 µg/mL vs 51 µg/mL for raw drug). nih.govdovepress.com

Liposomal and Niosomal Formulations Research

Liposomes, which are vesicles composed of phospholipid bilayers, are well-established drug carriers. Research has focused on developing liposomal hydrogels of dexibuprofen for topical delivery. ijpsr.com In one study, liposomes were prepared using a rotary evaporation method with phosphatidylcholine and cholesterol. An optimized formulation achieved a particle size of 5.40 µm and a drug entrapment of 61.70%, with sustained release over time. ijpsr.com While not specific to dexibuprofen, research on phospho-ibuprofen, a lipophilic derivative, has shown successful incorporation into sterically stabilized (pegylated) liposomes, which demonstrated good stability and enhanced antitumor activity in vivo. nih.gov

Niosomes are vesicles formed from non-ionic surfactants and cholesterol, offering an alternative to conventional liposomes. While specific research on dexibuprofen niosomes is limited, studies on ibuprofen provide relevant insights. Ibuprofen-loaded niosomes have been prepared using the thin-film hydration technique with various Span-series surfactants. iomcworld.org An optimized formulation using Span 60 and cholesterol showed an entrapment efficiency of 44.2% and sustained drug release for up to 12 hours. iomcworld.org Another approach involved encapsulating ibuprofen-cyclodextrin complexes within niosomes to improve solubility and control release. researchgate.net

Targeted Delivery Systems for Site-Specific Action

Targeted delivery systems aim to concentrate the therapeutic agent at the site of action, thereby increasing efficacy and reducing systemic side effects. For dexibuprofen, this includes targeting inflamed tissues, the CNS, and cancer cells.

Nanostructured lipid carriers (NLCs) have been designed for the delivery of dexibuprofen as a potential antiproliferative agent. researchgate.netmdpi.comub.edu Optimized NLCs, prepared with beeswax, Miglyol 812, and Tween 80, exhibited a mean particle size of 152.3 nm and a very high entrapment efficiency of over 99%. researchgate.netub.edu These NLCs provided prolonged drug release and showed significant in vitro cytotoxicity against prostate and breast cancer cell lines, with the highest activity observed against breast cancer cells. researchgate.netub.edu

For transdermal delivery, microemulsion-based reservoir patches have been developed for controlled release of dexibuprofen through the skin. nih.gov These systems are designed to achieve required anti-inflammatory activity while avoiding gastrointestinal adverse effects. nih.gov Another transdermal approach involved formulating patches with a matrix of ethyl cellulose (B213188) and polyvinylpyrrolidone, which resulted in a plasma concentration 1.9 times higher than that from oral tablets in an in vivo comparison. mdpi.comnih.gov

As mentioned previously, prodrugs modified with ethanolamine-related structures have been synthesized specifically to target the brain, showing a significantly enhanced brain distribution compared to the parent drug, which is crucial for its potential use in neurodegenerative diseases. nih.govnih.gov

Transdermal and Topical Delivery Systems

The transdermal and topical delivery of dexibuprofen offers a promising alternative to oral administration by delivering the drug directly to the site of inflammation, which can reduce systemic side effects. Research in this area has focused on overcoming the skin's barrier function to ensure therapeutic concentrations of the drug can reach the target tissues.

Permeation Enhancement Strategies for Skin Application

To improve the passage of dexibuprofen through the skin, various permeation enhancement strategies have been investigated. These strategies primarily focus on altering the stratum corneum, the outermost layer of the skin, to increase drug penetration.

One successful approach has been the development of emulgels , which are a combination of an emulsion and a gel. These formulations provide the benefits of both systems, acting as a drug reservoir and offering a pleasant skin feel. A study on a dexibuprofen emulgel using carbopol as a gelling agent found that the in-vitro drug release was significantly influenced by the concentrations of the oil, surfactant, and gelling agent. rjptonline.org

Another advanced formulation is the nanoemulgel . These systems contain drug-loaded nanoemulsions incorporated into a gel base. The small droplet size of the nanoemulsion provides a large surface area for drug absorption, leading to enhanced skin permeation. A study on a dexibuprofen-loaded nanoemulgel demonstrated improved in vitro skin permeation compared to a commercial ibuprofen gel. nih.gov

The inclusion of chemical permeation enhancers is another common strategy. These are substances that temporarily and reversibly disrupt the lipid bilayer of the stratum corneum. In a study on a dexibuprofen-capsaicin emulgel, menthol was used as a permeation enhancer. The results showed that the release and permeation of dexibuprofen were significantly higher in the presence of menthol. nih.gov For instance, the cumulative amount of dexibuprofen permeated through rabbit skin after 6.5 hours was 19.53 ± 0.054 μg/cm² with 100 mg of menthol, compared to 3.83 ± 0.074 μg/cm² without menthol. nih.gov

The development of transdermal patches also represents a significant area of research. A study on a reservoir-type transdermal patch containing a dexibuprofen microemulsion demonstrated the potential for controlled, zero-order drug delivery across the skin. nih.gov

The table below summarizes the effect of different permeation enhancers on dexibuprofen release from a topical emulgel formulation. nih.gov

Permeation Enhancer (Menthol)Dexibuprofen Released (%)Cumulative Dexibuprofen Permeated (μg/cm²)
100 mg81.342 ± 1.2119.53 ± 0.054
75 mg72.321 ± 1.3113.87 ± 0.032
Without Menthol52.462 ± 1.233.83 ± 0.074

In vitro and In vivo Evaluation of Topical Formulations

The efficacy of topical dexibuprofen formulations is assessed through a combination of in vitro and in vivo studies.

In vitro studies typically involve drug release and skin permeation tests. Drug release is often measured using Franz diffusion cells, which simulate the release of the drug from the formulation. Skin permeation studies use excised animal or human skin to determine the rate and extent of drug penetration. For example, a dexibuprofen-capsaicin emulgel was evaluated for its physical appearance, stability, spreadability, and rheological behavior. nih.gov In another study, an optimized dexibuprofen emulgel was characterized for its appearance, color, pH, homogeneity, viscosity, and spreadability. rjptonline.org

In vivo evaluations are conducted in animal models to assess the anti-inflammatory and analgesic effects of the formulation. Common models include the carrageenan-induced paw edema test in rats, which measures the reduction in swelling, and the hot plate test, which evaluates the analgesic response. An optimized dexibuprofen emulgel showed comparable analgesic and anti-inflammatory activity to a marketed gel. rjptonline.org Similarly, a dexibuprofen-capsaicin emulgel effectively inhibited carrageenan-induced paw edema in rats and demonstrated higher analgesic activity compared to a marketed diclofenac (B195802) sodium emulgel. nih.gov Skin irritation studies are also performed to ensure the safety of the formulation. rjptonline.org

Controlled and Sustained Release Systems

Controlled and sustained release systems for dexibuprofen are designed to maintain therapeutic drug concentrations over an extended period, which can improve patient compliance and reduce the frequency of administration.

Matrix and Reservoir System Design for Prolonged Action

Matrix systems are a popular approach for oral controlled-release formulations. In this design, the drug is uniformly dispersed within a polymer matrix. The release of the drug is controlled by diffusion through the matrix and/or erosion of the matrix. nih.govgsconlinepress.com Hydrophilic polymers such as hydroxypropyl methylcellulose (B11928114) (HPMC) and xanthan gum are commonly used. nih.gov Upon contact with gastrointestinal fluids, these polymers swell to form a gel layer that controls the release of the drug. A study on sustained-release dexibuprofen tablets used a hydrophilic matrix of xanthan gum with Avicel PH 102. nih.gov Another study developed a controlled-release formulation by combining an immediate-release solid dispersion of dexibuprofen with a sustained-release component containing ethylcellulose and HPMC. nih.gov

Reservoir systems for transdermal delivery involve a drug reservoir that is enclosed by a rate-controlling membrane. This design allows for a constant, zero-order release of the drug. A study on a reservoir-type transdermal patch for dexibuprofen utilized a microemulsion of the drug within the reservoir to achieve controlled delivery. nih.gov

Pharmacokinetic Implications of Modified Release Formulations

A study comparing a controlled-release (CR) and an immediate-release (IR) formulation of dexibuprofen in healthy volunteers found that after a single dose, the pharmacokinetic parameters were similar. However, in a multiple-dose study, the CR formulation showed a lower AUC(0-τ) and a higher Cmax compared to the IR formulation. nih.gov

Another study developed a controlled-release formulation by combining immediate-release and sustained-release components. This formulation showed a 5.5-fold enhanced AUC and a 3.5-fold higher Cmax compared to dexibuprofen powder, indicating improved bioavailability and a prolonged effect. nih.gov

The pharmacokinetic parameters of a sustained-release formulation of dexibuprofen compared to an immediate-release formulation are presented in the table below. e-lactancia.org

FormulationCmax (μg/mL)Tmax (h)AUC (0-t) (μg.h/mL)
Immediate Release25.4 ± 0.91.8 ± 0.1134.5 ± 8.7
Sustained Release15.8 ± 0.54.2 ± 0.2128.9 ± 7.6

While research on ibuprofen lysine has primarily focused on its rapid absorption for immediate-release oral formulations, the principles of controlled release could potentially be applied to this salt form to modulate its pharmacokinetic profile. abidipharma.comclinpgx.org

Future Research Directions and Emerging Paradigms

Exploration of Novel Molecular Targets Beyond Cyclooxygenases

Emerging evidence suggests that the therapeutic effects of dexibuprofen may not be exclusively due to COX inhibition. dexibuprofen.com Researchers are actively investigating COX-independent mechanisms that could contribute to its anti-inflammatory and analgesic properties, opening new avenues for therapeutic applications. dexibuprofen.comnih.gov

Key areas of this exploration include effects on critical transcription factors and nuclear receptors that regulate the inflammatory cascade. dexibuprofen.com

Nuclear Factor-κB (NF-κB) Pathway: The NF-κB transcription factor is a pivotal regulator of the inflammatory response. Studies have shown that S(+)-ibuprofen (dexibuprofen) can inhibit the activation of NF-κB. dexibuprofen.comnih.gov This inhibition appears to occur upstream of the dissociation of the NF-κB-IκB complex, preventing the translocation of NF-κB to the nucleus where it would otherwise initiate the transcription of pro-inflammatory genes. nih.gov The S(+)-enantiomer has been demonstrated to be a more potent inhibitor of NF-κB activation compared to the R(-)-enantiomer. nih.gov This modulation of NF-κB activity represents a significant COX-independent anti-inflammatory mechanism. nih.gov

Peroxisome Proliferator-Activated Receptors (PPARs): PPARs are a group of nuclear receptors that play crucial roles in metabolism and inflammation. frontiersin.orgmdpi.com Research has identified several NSAIDs, including ibuprofen (B1674241), as modulators of PPAR activity, particularly PPARγ. dexibuprofen.comnih.govnih.gov Ibuprofen has been found to bind to and act as a strong partial agonist of PPARγ. nih.gov Activation of PPARs can lead to anti-inflammatory effects by repressing NF-κB signaling and decreasing the production of inflammatory cytokines. frontiersin.org The analgesic properties of ibuprofen may be at least partially mediated by its interaction with PPARα and PPARγ. researchgate.net This interaction suggests that some of the clinical effects of dexibuprofen could be channeled through PPAR modulation. nih.govbmj.com

Other Potential Pathways: Beyond NF-κB and PPARs, preliminary research points to other potential molecular interactions. These include the modulation of the endocannabinoid system, as ibuprofen may inhibit the fatty acid amide hydrolase (FAAH), an enzyme that metabolizes the endocannabinoid anandamide. clinpgx.org Further investigation is also exploring potential interactions with other signaling cascades and cellular processes that contribute to inflammation and pain, independent of prostaglandin (B15479496) synthesis. dexibuprofen.com

The table below summarizes the key non-COX molecular targets of dexibuprofen currently under investigation.

Molecular TargetMechanism of InteractionPotential Therapeutic Implication
Nuclear Factor-κB (NF-κB) Inhibition of activation, preventing nuclear translocation. dexibuprofen.comnih.govBroad anti-inflammatory effects beyond prostaglandin inhibition. nih.gov
Peroxisome Proliferator-Activated Receptor gamma (PPARγ) Binds to the receptor and acts as a strong partial agonist. nih.govresearchgate.netContributes to anti-inflammatory and analgesic actions. nih.govbmj.com
Peroxisome Proliferator-Activated Receptor alpha (PPARα) Partial mediation of analgesic properties. researchgate.netContributes to analgesic actions. researchgate.net
Fatty Acid Amide Hydrolase (FAAH) Inhibition of the enzyme, potentially increasing endocannabinoid levels. clinpgx.orgModulation of the anti-nociceptive cannabinoid axis. clinpgx.org

This exploration into COX-independent mechanisms is crucial for a comprehensive understanding of dexibuprofen's pharmacological profile and may lead to the identification of new therapeutic indications.

Q & A

Q. How does the chirality of dexibuprofen lysine anhydrous influence its pharmacokinetic properties, and what experimental methods validate this relationship?

The (S)-enantiomer of ibuprofen in this compound exhibits superior anti-inflammatory activity due to stereoselective binding to cyclooxygenase enzymes. Chirality impacts molecular dynamics, including hydrogen bonding and conformer stability, which can be studied via circular dichroism (CD) spectroscopy or chiral HPLC . Computational studies (e.g., dispersion-corrected DFT) further elucidate enantioselective interactions with carbon nanotube-based chiral selectors .

Q. What methodologies are recommended for synthesizing and characterizing this compound derivatives with enhanced solubility?

Derivatives like dexibuprofen amides can be synthesized by converting dexibuprofen to its acid chloride (using thionyl chloride in anhydrous benzene), followed by condensation with substituted amines. Structural confirmation relies on FTIR (amide C=O peaks at 1,651–1,665 cm⁻¹), NMR (δ7.01–7.16 ppm for -NH protons), and chiral HPLC to ensure >90% optical purity . Thermodynamic studies of co-crystals (e.g., with lysine in anhydrous ethanol) can optimize solubility via ternary phase diagrams and Ksp calculations .

Q. How can researchers design enantioselective separation protocols for this compound using chromatographic techniques?

Molecularly imprinted polymers (MIPs) with chiral cavities (e.g., L-tartaric acid derivatives) or chiral columns (e.g., calix[4]arene-functionalized surfaces) achieve high enantiomeric resolution. Normal-phase HPLC coupled with UV detection is standard, with separation efficiency validated via retention time and peak area ratios .

Advanced Research Questions

Q. What experimental strategies resolve contradictions in reported pharmacokinetic data between in vitro and in vivo models for this compound?

Discrepancies often arise from differences in metabolic enzyme activity (e.g., cytochrome P450 isoforms) or plasma protein binding. Use physiologically based pharmacokinetic (PBPK) modeling to correlate in vitro permeability (Caco-2 assays) with in vivo absorption. Validate via crossover studies in animal models, monitoring plasma concentration-time profiles and metabolite ratios .

Q. How can quality-by-design (QbD) principles optimize transdermal delivery systems for this compound?

Apply Design of Experiments (DoE) to evaluate penetration enhancers (e.g., propylene glycol) and polymer matrices. Critical quality attributes (CQAs) include flux rate (Jmax) and permeability coefficient (Kp), assessed using Franz diffusion cells. Response surface methodology (RSM) identifies optimal formulation parameters (e.g., pH, enhancer concentration) .

Q. What mechanistic insights explain the stability of this compound co-crystals under varying humidity and temperature conditions?

Co-crystal stability is governed by hydrogen bonding networks and lattice energy. Use dynamic vapor sorption (DVS) to assess hygroscopicity and accelerated stability testing (40°C/75% RH) over 6 months. Pair with solid-state NMR to monitor conformational changes and XRD to detect polymorphic transitions .

Q. How do computational models predict the interaction of this compound with biological targets, and how are these validated experimentally?

Molecular docking (AutoDock Vina) and molecular dynamics (MD) simulations (GROMACS) model binding affinities to COX-1/COX-2. Validate via surface plasmon resonance (SPR) for binding kinetics (ka/kd) and in vitro enzyme inhibition assays (IC50 measurements) .

Methodological Guidance for Data Analysis

Q. What statistical approaches are recommended for analyzing dose-response relationships in preclinical studies of this compound?

Use nonlinear regression (e.g., GraphPad Prism) to fit sigmoidal dose-response curves (variable slope). Report EC50/IC50 values with 95% confidence intervals. For antitumor assays (e.g., Agrobacterium tumefaciens models), apply ANOVA with post-hoc Tukey tests to compare tumor inhibition rates across doses .

Q. How should researchers address batch-to-batch variability in the synthesis of this compound prodrugs?

Implement process analytical technology (PAT) tools like in-line FTIR for real-time monitoring of reaction progression. Statistical process control (SPC) charts (e.g., X-bar/R) identify outliers, while multivariate analysis (PCA) correlates raw material attributes with product quality .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Dexibuprofen lysine anhydrous
Reactant of Route 2
Dexibuprofen lysine anhydrous

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.